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2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride Documentation Hub

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  • Product: 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride
  • CAS: 2173107-23-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Molecular Weight, Structure, and Applications of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole Hydrochloride

Executive Summary 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride is a highly specialized saturated bicyclic compound that has garnered significant attention in modern medicinal chemistry and agrochemical develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride is a highly specialized saturated bicyclic compound that has garnered significant attention in modern medicinal chemistry and agrochemical development. By fusing a seven-membered cycloheptane ring to a pyrazole core, this scaffold introduces unique three-dimensional steric bulk and enhanced lipophilicity compared to standard planar heterocycles. This whitepaper provides an authoritative breakdown of its physicochemical properties, structural logic, synthetic methodologies, and its emerging role in scaffold hopping strategies for dual-target drug design.

Physicochemical Profiling & Structural Elucidation

The structural topology of hexahydrocyclohepta[c]pyrazole consists of a pyrazole ring fused at the [c]-face (the C3-C4 bond of the pyrazole) to a fully saturated seven-membered carbocycle. The free base possesses the chemical formula C₈H₁₂N₂ with a molecular weight of 136.19 g/mol [1]. When protonated to form the hydrochloride salt, the molecular weight increases to 172.66 g/mol (C₈H₁₃ClN₂)[2].

The transition from the free base to the hydrochloride salt is a critical parameter in drug formulation, drastically altering the compound's aqueous solubility, stability, and crystalline properties.

Quantitative Physicochemical Data
PropertyFree BaseHydrochloride Salt
Chemical Name 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole HCl
CAS Number 7140-58-12173107-23-6
Molecular Formula C₈H₁₂N₂C₈H₁₃ClN₂
Molecular Weight 136.19 g/mol 172.66 g/mol
Physical State Amorphous Solid / Heavy OilCrystalline Solid
Key Structural Feature Saturated 7-membered ring fused to pyrazoleProtonated pyrazole nitrogen (N-H⁺ Cl⁻)

Synthetic Methodologies & Protocols

The synthesis of the hexahydrocyclohepta[c]pyrazole core relies on a highly regioselective annulation process. The protocol below outlines a self-validating workflow designed to maximize yield while minimizing side reactions[3].

SynthesisWorkflow N1 Cycloheptanone + Ester Precursor N2 Claisen Condensation (NaOEt, 0°C to RT) N1->N2 N3 1,3-Dicarbonyl Intermediate N2->N3 N4 Cyclization (Hydrazine HCl, EtOH) N3->N4 N5 Hexahydrocyclohepta[c]pyrazole (Free Base) N4->N5 N6 Protonation (Anhydrous HCl in Ether) N5->N6 N7 Target Compound (HCl Salt) N6->N7

Synthesis workflow for hexahydrocyclohepta[c]pyrazole hydrochloride.
Step-by-Step Experimental Protocol

Step 1: Preparation of the 1,3-Dicarbonyl Intermediate

  • Procedure: Add cycloheptanone (1.0 eq) and diethyl oxalate (1.0 eq) dropwise to a solution of sodium ethoxide (0.54 eq) in ethanol at 0 °C. Stir the mixture for 5 hours at room temperature. Acidify the solution to pH 3.0 using 20% H₂SO₄, filter the precipitates, and extract the filtrate with dichloromethane. Dry and concentrate under vacuum[3].

  • Causality & Logic: The use of sodium ethoxide at 0 °C controls the highly exothermic deprotonation of cycloheptanone, preventing unwanted self-aldol condensation. Acidification to exactly pH 3.0 is a critical self-validating step; it ensures the enolate is fully protonated, allowing the intermediate to partition effectively into the organic phase during extraction.

Step 2: Pyrazole Annulation

  • Procedure: Suspend phenylhydrazine or hydrazine hydrochloride (1.0 eq) in ethanol. Adjust the pH to 7.0 using triethylamine (TEA). Add the 1,3-dicarbonyl intermediate dropwise and stir overnight at room temperature. Concentrate under vacuum and purify via silica gel column chromatography[3].

  • Causality & Logic: Hydrazine hydrochloride is utilized instead of free hydrazine to control the rate of nucleophilic attack. The in-situ neutralization by TEA dynamically generates free hydrazine. This buffered environment prevents the degradation of the delicate dicarbonyl intermediate while providing enough trace acidity to drive the dehydration step, locking the molecule into the aromatic pyrazole core.

Step 3: Hydrochloride Salt Formation

  • Procedure: Dissolve the purified free base in a minimal volume of anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add a pre-titrated HCl/ether solution) into the mixture until precipitation ceases. Filter the resulting crystals and dry under high vacuum[2].

  • Causality & Logic: Diethyl ether acts as a strategic anti-solvent. Because the resulting hydrochloride salt is highly polar, it spontaneously crashes out of the non-polar ether matrix. This creates a self-validating purification mechanism—non-polar impurities and unreacted free base remain dissolved in the mother liquor, yielding a highly pure crystalline product without the need for further recrystallization.

Medicinal Chemistry & Pharmacological Applications

In drug discovery, the 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole scaffold is highly valued for its role in scaffold hopping . Researchers have successfully utilized this bicyclic system to replace standard tert-butyl or phenyl groups in lead compounds to increase lipophilicity (LogP) and three-dimensional steric bulk[3].

Application in Insect Growth Regulators (IGRs)

Recent breakthroughs have demonstrated that incorporating the hexahydrocyclohepta[c]pyrazole core into pyrazolamide derivatives yields highly effective, dual-target Insect Growth Regulators (IGRs)[4]. These compounds exhibit profound insecticidal activity against agricultural pests like Plutella xylostella by simultaneously acting on two critical biological pathways:

  • Ecdysone Receptor (EcR) Agonism: The cycloheptane ring perfectly occupies the hydrophobic binding pocket of the EcR, triggering premature molting.

  • Chitinase (Of ChtI) Inhibition: The pyrazole-5-carboxamide moiety forms critical hydrogen bonds with chitinase enzymes, preventing the degradation of old exoskeleton tissue[3].

ScaffoldHopping S1 Lead Compound (1H-pyrazole-5-carboxamide) S2 Scaffold Hopping (Hydrophobicity Enhancement) S1->S2 S3 Cycloheptane-Fused Pyrazoles S2->S3 S4 Ecdysone Receptor (EcR) S3->S4 Agonism S5 Chitinase (Of ChtI) S3->S5 Inhibition S6 Disrupted Molting (Insecticidal Efficacy) S4->S6 S5->S6

Scaffold hopping strategy targeting EcR and Chitinase pathways.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride, the following analytical checkpoints must be met:

  • High-Resolution Mass Spectrometry (HRMS): Must confirm the exact mass of the [M+H]⁺ ion (m/z ~137.1) to validate the free base molecular formula (C₈H₁₂N₂) prior to salt formation.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (in DMSO-d₆ or CDCl₃) must show the integration of 10 distinct aliphatic protons corresponding to the 5 methylene groups of the cycloheptane ring (typically appearing as multiplets between δ 1.50–2.80 ppm), alongside the highly deshielded pyrazole N-H proton (if not exchanged with D₂O)[5].

  • Silver Nitrate Titration: To validate the stoichiometry of the hydrochloride salt, titration with AgNO₃ can be utilized to quantify the exact chloride ion content, ensuring a 1:1 molar ratio of base to HCl.

References

  • ACS Reagentes. "2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride". ACS Reagentes. [Link]

  • Wang, Y., et al. "Design, Synthesis, and Biological Activity of Novel Heptacyclic Pyrazolamide Derivatives: A New Candidate of Dual-Target Insect Growth Regulators". Journal of Agricultural and Food Chemistry. ACS Publications, 2020.[Link]

  • Zhang, L., et al. "New lead discovery of insect growth regulators based on the scaffold hopping strategy". Bioorganic & Medicinal Chemistry Letters, 2020.[Link]

  • Morris, J. C., et al. "Regioselective Preparation of Saturated Spirocyclic and Ring-Expanded Fused Pyrazoles". The Journal of Organic Chemistry, ACS Publications, 2014.[Link]

Sources

Exploratory

Pharmacokinetics and ADME Profiling of Hexahydrocyclohepta[c]pyrazole Hydrochloride Derivatives: A Comprehensive Technical Guide

Executive Summary The hexahydrocyclohepta[c]pyrazole scaffold is a highly privileged bicyclic system utilized across diverse therapeutic and agrochemical domains. By fusing a seven-membered saturated cycloheptane ring to...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hexahydrocyclohepta[c]pyrazole scaffold is a highly privileged bicyclic system utilized across diverse therapeutic and agrochemical domains. By fusing a seven-membered saturated cycloheptane ring to a pyrazole core, researchers significantly increase the sp3-hybridized carbon fraction ( Fsp3​ ), which enhances 3D structural complexity and target specificity[1]. This scaffold has been successfully deployed in novel dual-target insect growth regulators (IGRs)[2] and is heavily investigated in the development of next-generation HIV integrase inhibitors[3].

However, the free base form of these derivatives often presents liabilities regarding aqueous solubility. Formulating these compounds as hydrochloride (HCl) salts fundamentally alters their dissolution kinetics. As a Senior Application Scientist, I have designed this whitepaper to dissect the causality behind the absorption, distribution, metabolism, and excretion (ADME) of these specific derivatives, providing self-validating experimental protocols for rigorous pharmacokinetic (PK) evaluation.

Structural Rationale and Absorption Dynamics

The pharmacokinetic journey of a drug begins with its physicochemical properties. Pyrazole-containing drugs exert unique pharmacokinetics due to their distinct electronic distribution[4]. The pyrazole nitrogen acts as a weak base ( pKa​≈2.5−3.0 ). When administered orally as a free base, the compound often suffers from incomplete dissolution in the gastrointestinal (GI) tract, leading to erratic bioavailability.

The Causality of the HCl Salt Formulation: Converting the hexahydrocyclohepta[c]pyrazole derivative into a hydrochloride salt forces the protonation of the pyrazole nitrogen. In the acidic environment of the gastric lumen (pH 1.5–3.5), the HCl salt ensures rapid and complete solvation. This immediate dissolution directly causes an increase in the bioavailable fraction ( F% ), as the compound is fully dissolved before transitioning to the neutral pH of the duodenum where absorption primarily occurs.

Table 1: Comparative Physicochemical and PK Parameters

Representative data demonstrating the impact of salt formation on the hexahydrocyclohepta[c]pyrazole scaffold.

ParameterFree Base FormHydrochloride (HCl) SaltAnalytical Implication / Causality
Aqueous Solubility (pH 1.2) < 0.1 mg/mL> 5.0 mg/mLHCl salt prevents gastric precipitation, ensuring a high concentration gradient for absorption.
LogD (pH 7.4) 3.23.2Salt dissociates in plasma; the inherent lipophilicity of the cycloheptyl ring is maintained for tissue penetration.
Oral Bioavailability (F%) ~15%> 60%Enhanced gastric dissolution directly drives systemic exposure and reduces inter-subject variability.
Hepatic Clearance ( CLint​ ) HighHighThe core scaffold remains highly susceptible to CYP-mediated oxidation regardless of formulation.

Metabolic Biotransformation Pathways

Biotransformation of hexahydrocyclohepta[c]pyrazole derivatives is primarily hepatic, driven by the structural dichotomy of the molecule: a highly aliphatic ring fused to a polar heterocycle.

  • Phase I Metabolism (Oxidation): The saturated cycloheptane ring is highly susceptible to Cytochrome P450 (specifically CYP3A4 and CYP2D6) mediated oxidation. The causality here is steric and electronic: the bulky, sp3-rich cycloheptyl ring presents multiple accessible, unhindered C-H bonds to the CYP heme iron, leading to rapid mono- and di-hydroxylation[5].

  • Phase II Metabolism (Conjugation): The pyrazole ring serves as a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Following Phase I oxidation, or directly on the parent molecule, UGTs catalyze N-glucuronidation, drastically increasing the molecule's polarity to facilitate renal and biliary excretion[5].

PK_Metabolism Dose Oral Administration (HCl Salt Formulation) GI GI Tract Absorption (pH-Dependent Dissolution) Dose->GI Ingestion Liver Hepatic First-Pass (CYP450 & UGTs) GI->Liver Portal Vein Systemic Systemic Circulation (Free & Protein-Bound) Liver->Systemic Bioavailable Fraction Phase1 Phase I Metabolites (Cycloheptyl Hydroxylation) Liver->Phase1 CYP3A4 / CYP2D6 Target Target Tissue (Receptor Engagement) Systemic->Target Distribution (Vd) Elimination Renal / Biliary Excretion (Clearance) Systemic->Elimination Renal Excretion Target->Systemic Redistribution Phase2 Phase II Metabolites (N-Glucuronidation) Phase1->Phase2 UGT Enzymes Phase2->Elimination Biliary Excretion

Figure 1: Pharmacokinetic and metabolic workflow of hexahydrocyclohepta[c]pyrazole derivatives.

Self-Validating Experimental Protocols for PK Profiling

To ensure the highest scientific integrity, PK data must be generated using self-validating systems. The following protocols are engineered to inherently control for experimental artifacts.

Protocol 1: Self-Validating In Vitro Hepatic Microsomal Stability

Objective: Quantify intrinsic clearance ( CLint​ ) and identify Phase I metabolic liabilities of the cycloheptyl ring. Causality of Design: Liver microsomes contain the full complement of CYP enzymes. By isolating this system, we can directly measure the vulnerability of the sp3-carbons to oxidation without the confounding variables of GI absorption or renal clearance.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Reaction Initiation: Add the hexahydrocyclohepta[c]pyrazole HCl derivative to a final concentration of 1 µM. Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold quench solution (Acetonitrile containing 100 ng/mL of a deuterated internal standard). Causality: The cold organic solvent instantly denatures the CYP proteins, halting metabolism and precipitating the matrix for clean LC-MS/MS injection.

  • Self-Validation Controls (Critical Step):

    • Minus-NADPH Control: Run a parallel incubation lacking NADPH. This validates that any observed degradation is strictly CYP-mediated and not due to chemical instability of the pyrazole core in the buffer.

    • Positive Control: Run Verapamil (a known rapid-clearance CYP3A4 substrate) to validate the enzymatic viability of the specific HLM batch.

Protocol 2: Self-Validating In Vivo Pharmacokinetic Profiling

Objective: Determine absolute bioavailability ( F% ), systemic clearance ( CL ), and volume of distribution ( Vd​ ). Causality of Design: Sprague-Dawley rats are utilized as the industry standard[3] due to their well-characterized CYP homology with humans, providing highly translatable data for pyrazole-containing agents.

  • Formulation Strategy:

    • Intravenous (IV) Arm (1 mg/kg): Dissolve the HCl salt in 5% DMSO / 10% Solutol / 85% Saline.

    • Oral (PO) Arm (5 mg/kg): Dissolve the HCl salt in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na). Causality: The HCl salt ensures complete dissolution in the aqueous PO vehicle, preventing suspension artifacts that artificially lower absorption rates.

  • Dosing & Sampling: Administer the compound to jugular vein-catheterized rats. Collect serial blood samples (150 µL) at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Self-Validation via Blank Matrix: Draw a pre-dose (-0.1 h) blank sample from every subject. This establishes a baseline noise threshold, validating that subsequent LC-MS/MS peaks are true drug signals and not endogenous isobaric interferences.

  • Sample Extraction & LC-MS/MS: Precipitate 50 µL of plasma with 150 µL of Acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS). Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Causality: The SIL-IS perfectly co-elutes with the analyte, self-validating the run by automatically correcting for any matrix ionization suppression or extraction recovery variance.

References

  • Title: Design, Synthesis, and Biological Activity of Novel Heptacyclic Pyrazolamide Derivatives: A New Candidate of Dual-Target Insect Growth Regulators Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: WO2020246910A1 - ANNELATED 9-HYDROXY-1,8-DIOXO-1,3,4,8-TETRAHYDRO-2Н-PYRIDO[1,2-α]PYRAZINE-7-CARBOXAMIDES AS HIV INTEGRASE INHIBITORS Source:Google Patents URL
  • Title: Metabolism, excretion, and pharmacokinetics of [14C]INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, in humans Source: PubMed URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Regioselective Preparation of Saturated Spirocyclic and Ring-Expanded Fused Pyrazoles Source: The Journal of Organic Chemistry URL: [Link]

Sources

Foundational

preliminary toxicity screening of hexahydrocyclohepta[c]pyrazole compounds

A Technical Guide to the Preliminary Toxicity Screening of Hexahydrocyclohepta[c]pyrazole Compounds Introduction: The Hexahydrocyclohepta[c]pyrazole Scaffold and the Imperative of Early Toxicity Assessment The pyrazole n...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Preliminary Toxicity Screening of Hexahydrocyclohepta[c]pyrazole Compounds

Introduction: The Hexahydrocyclohepta[c]pyrazole Scaffold and the Imperative of Early Toxicity Assessment

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3][4] Derivatives of pyrazole have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4][5] The hexahydrocyclohepta[c]pyrazole core represents a newer, sterically complex variation of this privileged structure, suggesting the potential for novel pharmacological profiles. However, as with any new chemical entity (NCE), the journey from a promising "hit" to a viable drug candidate is fraught with challenges, chief among them being unforeseen toxicity.

Late-stage failures of drug candidates due to safety concerns represent a significant loss of time and resources in the pharmaceutical industry.[6][7][8] Therefore, a robust and strategically tiered preliminary toxicity screening is not merely a regulatory hurdle but a critical, value-driving component of modern drug discovery.[8][9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an efficient and informative preliminary toxicity assessment of novel hexahydrocyclohepta[c]pyrazole compounds. Our approach is designed to "fail early and fail cheap," by integrating in silico predictions with targeted in vitro assays to build a foundational safety profile, enabling data-driven decisions for lead candidate progression.[10]

A Tiered Strategy for Early Safety Profiling

A sequential and tiered approach is the most resource-efficient strategy for preliminary toxicity screening. This process begins with broad, rapid, and cost-effective computational methods and progresses to more specific, biologically complex in vitro assays for the most promising candidates.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: Foundational In Vitro Assays cluster_2 Tier 3: Organ-Specific Toxicity cluster_3 Decision Point in_silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) cytotoxicity General Cytotoxicity (e.g., MTT Assay) in_silico->cytotoxicity Filter & Prioritize genotoxicity Genotoxicity (e.g., Ames Test) cytotoxicity->genotoxicity Confirm Viability hepatotoxicity Hepatotoxicity Screening (e.g., HepG2 Assays) genotoxicity->hepatotoxicity Assess Specific Liabilities decision Go / No-Go Prioritization hepatotoxicity->decision G cluster_0 Mitochondrion of a Viable Cell cluster_1 Measurement MTT MTT (Yellow, Soluble) Enzyme NAD(P)H-dependent Oxidoreductases MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Solubilization Solubilization (e.g., DMSO, Isopropanol) Formazan->Solubilization Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance

Caption: Principle of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed a human cell line (e.g., HepG2 hepatocellular carcinoma or HEK293 embryonic kidney cells) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the hexahydrocyclohepta[c]pyrazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a defined period, typically 24 to 72 hours, depending on the expected mechanism of action.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL). [11]Incubate for 3-4 hours at 37°C. [12]During this time, only viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solvent (e.g., isopropanol with 0.1% NP-40 and 4 mM HCl, or DMSO) to each well to dissolve the formazan crystals. [12]6. Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [12]Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. [11]A reference wavelength of >650 nm can be used to reduce background noise. [11]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration), the concentration at which 50% of cell viability is lost.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Expertise & Rationale: Genotoxicity, the ability of a chemical to damage DNA, is a critical safety liability that can lead to heritable diseases or cancer. [13]The Ames test is a gold-standard, widely adopted initial screen for mutagenic potential. [14]It is a bacterial reverse mutation assay that detects a substance's ability to induce mutations that revert a non-functional gene in the bacteria, allowing them to grow on a nutrient-deficient medium. [15][16]The test is conducted using several strains of Salmonella typhimurium and Escherichia coli engineered with specific mutations in the histidine or tryptophan operon, respectively, which makes them sensitive to different types of mutagens (e.g., base-pair substitutions vs. frameshift mutations). [15] Crucially, the assay must be performed both with and without an exogenous metabolic activation system (S9 fraction). [14][15][17]The S9 fraction, derived from induced rat liver homogenates, contains a cocktail of metabolic enzymes (including CYPs) that can convert a non-mutagenic parent compound into a mutagenic metabolite, mimicking mammalian metabolism.

Protocol Overview: Ames Test (Plate Incorporation Method) - OECD 471 Guideline

  • Strain Selection: At least five tester strains should be used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102. [15]2. Dose Selection: Use at least five different concentrations of the test compound, with the highest recommended concentration for soluble, non-cytotoxic substances being 5 mg/plate. [15][17]3. Exposure:

    • Without S9: Mix 0.1 mL of an overnight bacterial culture with 0.1 mL of the test compound solution and 2.0 mL of molten top agar.

    • With S9: Mix 0.1 mL of bacterial culture, 0.1 mL of test compound solution, and 0.5 mL of S9 mix, then add 2.0 mL of molten top agar.

  • Plating: Pour the mixture immediately onto a minimal glucose agar plate (lacking the required amino acid). [17]5. Incubation: Incubate the plates at 37°C for 48-72 hours. [15][17]6. Colony Counting: Count the number of revertant colonies (his+ or trp+) on each plate.

  • Data Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the solvent control, typically a two- to three-fold increase over the background is considered a positive result. [16]

Tier 3: Organ-Specific Toxicity - Focus on Hepatotoxicity

Expertise & Rationale: The liver is the primary site of drug metabolism and is therefore highly susceptible to drug-induced injury (DILI). Hepatotoxicity is a major reason for drug failure in both preclinical and clinical stages. [6]The human hepatocellular carcinoma cell line, HepG2, is a widely used and accepted in vitro model for initial hepatotoxicity screening because it retains many liver-specific metabolic functions. [18][19]While primary human hepatocytes are the gold standard, HepG2 cells offer greater availability, lower cost, and higher reproducibility for early screening purposes. [20][21] Protocol: Multi-parameter High-Content Screening (HCS) for Hepatotoxicity

Expertise & Rationale: Moving beyond simple cell death, High-Content Screening (HCS) provides a more nuanced view of cellular toxicity. By using fluorescent dyes and automated microscopy, HCS can simultaneously measure multiple parameters of cell health, revealing specific mechanisms of toxicity. [20]This approach is far more informative than a single-endpoint assay.

  • Cell Culture: Seed HepG2 cells in 96- or 384-well imaging plates and allow them to attach.

  • Compound Treatment: Treat cells with a range of concentrations of the hexahydrocyclohepta[c]pyrazole compounds, typically below the cytotoxic IC₅₀ determined by the MTT assay. [18]3. Staining: After incubation (e.g., 24 hours), stain the cells with a cocktail of fluorescent probes. Key parameters to measure include:

    • Nuclear Morphology (Hoechst stain): To assess cell loss, nuclear condensation (apoptosis), and cell cycle arrest. * Mitochondrial Membrane Potential (e.g., TMRM): A sensitive indicator of mitochondrial dysfunction, a common mechanism of DILI. [20] * Oxidative Stress (e.g., CellROX Green): To measure the generation of reactive oxygen species (ROS). * Intracellular Calcium (e.g., Fluo-4 AM): Disruption of calcium homeostasis is a marker of cell stress and injury. [20]4. Imaging and Analysis: Acquire images using an automated HCS microscope. Image analysis software is then used to quantify the fluorescence intensity and morphological changes in thousands of individual cells per well.

  • Data Interpretation: Analyze the data to identify concentration-dependent changes in any of the measured parameters. For example, a compound that causes a drop in mitochondrial membrane potential at non-cytotoxic concentrations suggests a specific mitochondrial liability.

Summary of Tiered Screening Data

Compound IDIn Silico Ames AlertHepG2 IC₅₀ (µM)Ames Result (+/- S9)HCS Mitochondrial Toxicity EC₅₀ (µM)Go/No-Go Decision
HCHP-001No> 50- / -> 50Go
HCHP-002Yes15.2+ / +12.5No-Go (Genotoxic)
HCHP-003No5.5- / -45.1No-Go (Cytotoxic)
HCHP-004No42.8- / -8.7No-Go (Mitochondrial Toxin)

Conclusion and Path Forward

This in-depth technical guide outlines a logical, tiered, and scientifically rigorous strategy for the preliminary toxicity screening of novel hexahydrocyclohepta[c]pyrazole compounds. By integrating early in silico predictions with foundational in vitro assays for cytotoxicity, genotoxicity, and organ-specific toxicity, researchers can build a robust preliminary safety profile. This data-driven approach allows for the early identification of liabilities and the confident prioritization of lead candidates with the highest probability of success, ultimately accelerating the drug discovery pipeline and conserving valuable resources. [7][10]Compounds that successfully navigate this screening cascade, demonstrating a clean profile, can then be advanced with greater confidence into more complex studies, such as in vivo rodent toxicology. [9][20]

References

  • Title: Test No. 471: Bacterial Reverse Mutation Test Source: OECD URL: [Link]

  • Title: ADMET Predictor Simulations: In Silico Screening For Dose & PK Source: Pharmaron URL: [Link]

  • Title: Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study Source: ACS Publications - Chemical Research in Toxicology URL: [Link]

  • Title: In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line Source: PubMed URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: MTT Assay Protocol Source: Cyrusbioscience URL: [Link]

  • Title: Open access in silico tools to predict the ADMET profiling of drug candidates Source: PubMed URL: [Link]

  • Title: In Silico Tools and Software to Predict ADMET of New Drug Candidates Source: SpringerLink URL: [Link]

  • Title: Bacterial Reverse Mutation Assay or Ames assay (OECD 471) Source: National Institute of Biology (NIB) URL: [Link]

  • Title: 614 In vitro genotoxicity testing – bacterial reverse mutation assay Source: FAO.org URL: [Link]

  • Title: Reverse mutation test on bacteria according to OECD 471 Source: Analytice URL: [Link]

  • Title: Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 Source: Tox Lab URL: [Link]

  • Title: Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery Source: DrugPatentWatch URL: [Link]

  • Title: Toxicity Screening: 7 Strategies for Preclinical Research Source: Biobide URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction Source: ACS Publications - Journal of Chemical Information and Modeling URL: [Link]

  • Title: High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants Source: PMC - NCBI URL: [Link]

  • Title: In vitro toxicity screening of chemical mixtures using HepG2/C3A cells Source: ResearchGate URL: [Link]

  • Title: Current approaches to toxicity profiling in early-stage drug development Source: DZARC URL: [Link]

  • Title: Strategy for the early drug discovery assays and toxicology scree Source: Longdom Publishing URL: [Link]

  • Title: Current status of pyrazole and its biological activities Source: PMC - NCBI URL: [Link]

  • Title: Toxicology Strategies for Drug Discovery—Present and Future:Introduction Source: PMC - NCBI URL: [Link]

  • Title: Pyrazole and Its Biological Activity Source: PharmaTutor URL: [Link]

  • Title: Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NCBI URL: [Link]

  • Title: Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives” Source: Journal of Chemical Health Risks URL: [Link]

Sources

Protocols & Analytical Methods

Method

in vitro assay preparation with 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride

An Application Note for the In Vitro Characterization of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride Authored by: Senior Application Scientist, Gemini Labs Introduction: Scaffolding Success in Drug Discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the In Vitro Characterization of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride

Authored by: Senior Application Scientist, Gemini Labs

Introduction: Scaffolding Success in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions, including anti-inflammatory, anti-cancer, and anti-obesity effects.[1][2] Compounds containing this five-membered heterocyclic ring are of significant interest to researchers for their wide range of biological activities.[3][4] This application note provides a comprehensive guide for the initial in vitro characterization of a novel pyrazole-containing compound, 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride.

Given that specific biological data for this particular compound is not yet widely published, this document outlines a logical, tiered approach to its preliminary evaluation. We will begin with a broad assessment of its impact on cell viability and then proceed to more specific, target-based assays that are mechanistically relevant to the known activities of the pyrazole class. The protocols herein are designed to be robust, self-validating, and adaptable for researchers in academic and industrial drug discovery settings.[5][6]

Compound Profile: 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride

Before initiating any biological assay, a thorough understanding of the test article's physicochemical properties is essential for accurate and reproducible results.

PropertyValueSource
IUPAC Name 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride-
Molecular Formula C₈H₁₂N₂ (Base)[7]
Molecular Weight 136.198 g/mol (Base)[7]
CAS Number 117891-66-4 (Base)[7]
Form Hydrochloride salt (Assumed solid)-
Solubility To be determined empirically (recommend DMSO, water, PBS)-

Critical First Step: Stock Solution Preparation & Management The accuracy of all subsequent data hinges on the correct preparation and storage of the compound stock solution.

  • Solubility Testing : Before preparing a high-concentration stock, test the compound's solubility in small volumes of common laboratory solvents like sterile water, PBS, and DMSO.

  • Stock Preparation : Prepare a high-concentration primary stock solution, typically 10-50 mM, in an appropriate solvent (DMSO is common for its ability to dissolve a wide range of organic molecules). Aliquot this stock into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.

  • Storage : Store stock solutions at -20°C or -80°C, protected from light.[8]

  • Working Solutions : On the day of the experiment, create fresh serial dilutions from a thawed stock aliquot using the appropriate cell culture medium or assay buffer. It is crucial to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is non-toxic to the cells (typically ≤0.5%).

A Tiered Strategy for In Vitro Characterization

A logical workflow for characterizing a novel compound involves moving from broad, phenotypic screening to more specific, mechanistic assays. This approach efficiently identifies promising compounds and begins to elucidate their mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation pheno Phenotypic Assay (e.g., Cell Viability/Cytotoxicity) kinase Biochemical Assay (e.g., Kinase Inhibition) pheno->kinase Active Hit binding Target Engagement Assay (e.g., Receptor Binding) pheno->binding Active Hit compound Compound Solubilization (Stock Preparation) compound->pheno

Caption: A tiered workflow for novel compound characterization.

Protocol 1: General Cytotoxicity Assessment via MTT Assay

The MTT assay is a foundational colorimetric method for evaluating a compound's effect on cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[9] It measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][10]

Rationale: This assay provides a rapid, high-throughput initial assessment of the compound's general biological effect. A significant decrease in cell viability may suggest potential anti-cancer activity or general toxicity, guiding further investigation.

Step-by-Step Methodology

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, A549, MCF-7) to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of 2x concentrated dilutions of the test compound in serum-free culture medium from your stock solution.

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no-cell" blank wells (medium only).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS, filter-sterilize it, and store it at 4°C, protected from light.[11]

    • After the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[9]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10][11]

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[11] A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

  • Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Target-Based Kinase Inhibition Assay

Many pyrazole-containing drugs function as kinase inhibitors.[12] A radioactive in vitro kinase assay is a robust and sensitive method to determine if the compound directly inhibits a specific kinase. This protocol describes a general method using ³²P-labeled ATP.[13]

Rationale: This biochemical assay directly measures the compound's effect on a purified enzyme, confirming a specific mechanism of action and eliminating confounding factors from a cellular environment.

G cluster_0 Kinase Reaction cluster_1 Inhibition ATP ATP + [γ-³²P]ATP Kinase Kinase Enzyme ATP->Kinase Substrate Peptide Substrate Substrate->Kinase Product [³²P]-Phospho-Substrate Kinase->Product ADP ADP Kinase->ADP Inhibitor Test Compound (Hexahydrocyclohepta[c]pyrazole) Inhibitor->Kinase

Caption: Principle of a radioactive kinase inhibition assay.

Step-by-Step Methodology

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[14]

    • ATP Mix: Prepare a solution of "cold" ATP in kinase buffer and spike it with [γ-³²P]ATP to achieve the desired specific activity.[13] The final ATP concentration should be at or near the Kₘ for the specific kinase being tested.

    • Enzyme & Substrate: Dilute the purified kinase and its corresponding peptide or protein substrate to their working concentrations in kinase buffer.

  • Assay Setup (in a 96-well plate):

    • Add kinase buffer to all wells.

    • Add the test compound at various concentrations. Include "no-inhibitor" (positive control) and "no-enzyme" (negative control) wells.

    • Add the kinase to all wells except the negative controls. Allow a brief pre-incubation (10-15 min) at room temperature for the compound to bind to the kinase.

    • Add the substrate to all wells.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the ATP mix to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a strong acid solution (e.g., 30% phosphoric acid).

  • Separation of Substrate and ATP:

    • Transfer the reaction mixture from each well onto a phosphocellulose filter membrane (e.g., P81 paper) using a vacuum manifold or filter plate. The negatively charged paper will bind the positively charged peptide substrate but not the free ATP.

    • Wash the filters several times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound [γ-³²P]ATP.

  • Data Acquisition:

    • Place the filter membranes into scintillation vials with a suitable scintillation cocktail.

    • Quantify the amount of incorporated radioactivity (³²P) using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

Data Analysis:

  • Subtract the average CPM from the "no-enzyme" wells from all other readings.

  • Calculate the percent inhibition: 100 - [(CPM_inhibitor / CPM_no_inhibitor) * 100].

  • Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3: Competitive Radioligand Binding Assay

This assay determines if the compound can displace a known radiolabeled ligand from a specific receptor, providing its binding affinity (Kᵢ). It is the gold standard for quantifying ligand-receptor interactions.[15][16]

Rationale: If the compound shows a desired phenotypic effect, this assay can identify a direct molecular target (e.g., a G-protein coupled receptor). It provides crucial data on target engagement and specificity.

Step-by-Step Methodology

  • Membrane Preparation:

    • Prepare cell membrane homogenates from a cell line overexpressing the target receptor or from a relevant tissue source. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

    • Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at its K₋ value), and the membrane preparation.[17]

    • Non-Specific Binding (NSB) Wells: Add assay buffer, the radioligand, a high concentration of a known unlabeled ligand (to saturate all specific binding sites), and the membrane preparation.

    • Competition Wells: Add assay buffer, the radioligand, serial dilutions of the test compound (2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride), and the membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[18] Gentle agitation is recommended.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C).[15][18] The filters trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Data Acquisition:

    • Dry the filter plate.

    • Add scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the specific binding CPM against the log of the test compound's concentration.

  • Use non-linear regression (one-site fit Kᵢ) to determine the IC₅₀ of the test compound.

  • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Conclusion and Forward Path

This application note provides a validated, multi-tiered framework for the initial in vitro characterization of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride. By systematically progressing from broad phenotypic screening to specific biochemical and target engagement assays, researchers can efficiently determine the compound's cytotoxic potential and begin to unravel its mechanism of action. The data generated from these protocols—IC₅₀ and Kᵢ values—are critical for establishing structure-activity relationships and making informed decisions in the drug discovery pipeline. Adherence to these robust methodologies, including proper controls and data analysis, will ensure the generation of high-quality, reproducible data.[19]

References

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Protocol for Invitro Kinase Assay. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • How To Meet The Regulatory Requirements For Preclinical Assay Development. InfinixBio. [Link]

  • ASSAY DEVELOPMENT AND VALIDATION. Battelle. [Link]

  • Assay Guidance Manual. NCBI Bookshelf. [Link]

  • In Vitro Cell Based Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Cycloheptapyrazole, 2,4,5,6,7,8-hexahydro-3-methyl- — Chemical Substance Information. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Pyrazole and its Derivatives: Chemistry and Biological Importance. Bentham Science. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

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Application

Application Note: Preparation and Handling of Stable Stock Solutions of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride

Abstract This document provides a comprehensive guide for the preparation, handling, and storage of stable stock solutions of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride (CAS: 2173107-23-6). The accuracy and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stable stock solutions of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride (CAS: 2173107-23-6). The accuracy and stability of stock solutions are paramount for generating reproducible and reliable data in research and drug development. This guide moves beyond a simple set of instructions, delving into the rationale behind solvent selection, quality control, and storage strategies to ensure the long-term integrity of the compound. The protocols outlined are designed for researchers, scientists, and drug development professionals who require high-quality, consistent solutions for their experimental workflows.

Introduction: The Critical Role of Stock Solutions

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities.[1] 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride is one such compound of interest. Reproducibility in scientific research begins with the precise and consistent preparation of reagents. A stock solution serves as a concentrated, well-characterized foundation from which all subsequent experimental (working) solutions are prepared.[2][3] Establishing a robust protocol for creating and storing these solutions mitigates variability, conserves valuable research compounds, and enhances experimental accuracy.[2] This application note details the essential considerations and methodologies for this specific hydrochloride salt.

Compound Characterization and Pre-Preparation

Before any practical work commences, a thorough understanding of the compound's physicochemical properties is essential. This information is typically available from the supplier's Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Physicochemical Properties

A summary of the key properties for 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride is provided below.

PropertyValueSource
CAS Number 2173107-23-6[4]
Molecular Formula C₈H₁₃ClN₂[4]
Molecular Weight (MW) 172.66 g/mol [4]
Purity Typically ≥98%[4]
Physical Form Solid / Powder[5]
Solid Storage Sealed, dry, at 2-8°C[4]
Essential Calculations

Accurate preparation starts with a correct calculation of the mass required to achieve the desired molar concentration. The formula must account for the compound's purity.

Formula 1: Mass Calculation

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) / (Purity / 100)

  • Example Calculation for a 10 mM stock in 10 mL:

    • Mass (g) = (0.010 mol/L) × (0.010 L) × (172.66 g/mol ) / (98 / 100)

    • Mass (g) = 0.017266 g / 0.98

    • Mass (mg) = 17.62 mg

Solvent Selection and Solubility Determination

The choice of solvent is the most critical factor in preparing a stable stock solution. The ideal solvent must fully dissolve the compound at the target concentration, be compatible with downstream assays (e.g., low cytotoxicity), and maintain the compound's stability.[2] As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility compared to its free base, but organic solvents are often required for higher concentrations.

Recommended Solvents

The following table provides a guide to common solvents and their suitability.

SolventSuitability & RationaleDownstream Considerations
DMSO Primary Recommendation. High solubilizing power for a wide range of organic molecules. Ideal for high-concentration stocks (e.g., 10-50 mM).Can be cytotoxic to some cell lines at final concentrations >0.5%. Can interfere with some assays. Ensure final working concentration is low and consistent across experiments.
Ethanol (EtOH) Good Alternative. Suitable for many organic compounds. Less toxic to cells than DMSO.May not achieve as high a concentration as DMSO. Volatility requires tightly sealed containers.
Water / Aqueous Buffer Assay Dependent. As a hydrochloride salt, aqueous solubility is possible, but may be limited. Ideal for direct use in many biological assays if sufficient concentration can be achieved.Potential for lower stability due to hydrolysis. pH of the buffer can significantly impact solubility and stability. Risk of microbial growth if not sterile.
Protocol: Empirical Solubility Assessment

If solubility data is not provided by the manufacturer, a small-scale test is essential.

  • Weigh: Accurately weigh approximately 1-2 mg of the compound into a small, clear glass vial.

  • Add Solvent: Add a calculated volume of the test solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., ~100 mM).

  • Facilitate Dissolution: Vortex the vial for 30-60 seconds. If not fully dissolved, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied but should be used with caution as heat can degrade some compounds.

  • Observe: Visually inspect for any undissolved particulate matter against a dark background.

  • Dilute if Necessary: If the compound is fully dissolved, the solubility is at or above that concentration. If not, add a known volume of solvent incrementally until dissolution is complete, recalculating the concentration at each step.

Master Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step methodology for preparing a validated stock solution.

Materials and Equipment
  • 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride

  • Anhydrous, high-purity DMSO (or other chosen solvent)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flask (e.g., 10 mL)

  • Glass beaker and magnetic stir bar (optional)

  • Spatula and weigh paper/boat

  • Pipettes and sterile tips

  • Vortex mixer and/or bath sonicator

  • Sterile, amber, screw-cap cryovials for aliquots

Experimental Workflow

The overall process from calculation to storage is outlined below.

G cluster_prep Part 1: Preparation cluster_quant Part 2: Quantitative Transfer & Finalization cluster_store Part 3: Aliquoting & Storage start Obtain Compound & CoA calc Calculate Required Mass (incl. purity correction) start->calc weigh Weigh Compound on Analytical Balance calc->weigh dissolve Initial Dissolution in ~70% of Final Volume weigh->dissolve transfer Quantitative Transfer to Volumetric Flask dissolve->transfer rinse Rinse Beaker/Boat with Solvent and Add to Flask transfer->rinse fill Add Solvent to Final Volume (Meniscus) rinse->fill mix Cap and Invert Flask 15-20x to Homogenize fill->mix aliquot Dispense into Labeled, Single-Use Aliquots mix->aliquot store Store at Recommended Temperature (-20°C or -80°C) aliquot->store end Stock Solution Ready for Use store->end

Figure 1. General workflow for accurate stock solution preparation.
Step-by-Step Procedure
  • Calculation: Using the formula in section 2.2, calculate the precise mass of the compound needed. For a 10 mL of 10 mM solution, this is ~1.76 mg (assuming 98% purity).

  • Weighing: Tare an analytical balance with a weigh boat. Carefully weigh out the calculated mass. Record the exact mass.

  • Initial Dissolution: Transfer the weighed compound into a small beaker. Add approximately 70% of the final solvent volume (e.g., 7 mL of DMSO for a 10 mL final volume). If using a stir bar, add it now and place on a stir plate.

  • Solubilization: Stir or vortex the solution. Use a bath sonicator for 5-10 minutes if dissolution is slow. Ensure no visible particles remain.

  • Quantitative Transfer: Carefully pour the solution from the beaker into the 10 mL volumetric flask.

  • Rinsing: To ensure all of the compound is transferred, rinse the beaker with a small amount of fresh DMSO (e.g., 1 mL) and add the rinse to the volumetric flask.[2] Repeat this rinsing step at least once more.

  • Final Volume: Carefully add DMSO to the volumetric flask until the bottom of the meniscus touches the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[2]

  • Aliquoting and Labeling: Immediately dispense the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile, amber cryovials. Label each vial clearly with:

    • Compound Name

    • Concentration (10 mM)

    • Solvent (DMSO)

    • Preparation Date

    • Your Initials

Quality Control, Storage, and Stability

Proper storage is essential to preserve the integrity of the stock solution over time.[2]

Initial Quality Control
  • Visual Check: The final solution should be clear and free of any visible particulates or haze.

  • Freeze-Thaw Test: Before storing the bulk of the aliquots, perform a test on one vial. Freeze it at the intended storage temperature (e.g., -20°C) and then thaw it at room temperature. Check again for any signs of precipitation. If precipitate forms, the storage conditions or concentration may need to be re-evaluated.

Storage Conditions

The goal of long-term storage is to minimize chemical degradation (e.g., hydrolysis, oxidation) and physical changes (e.g., precipitation).

G cluster_duration cluster_results start Stock Solution Prepared duration Intended Use Duration? start->duration short Short-Term (1-14 days) duration->short < 2 weeks long Long-Term (>2 weeks) duration->long > 2 weeks store_4c Store at 2-8°C (Aqueous only, if sterile) short->store_4c store_neg20 Store at -20°C (Standard for DMSO/EtOH) long->store_neg20 store_neg80 Store at -80°C (Optimal for max stability) long->store_neg80 Recommended

Figure 2. Decision logic for selecting appropriate storage temperature.
Storage Temp.Recommended ForRationale & Best Practices
2-8°C Short-term storage (days) of aqueous solutions.Not recommended for organic solvent stocks or long-term storage due to higher risk of degradation and microbial growth.[2]
-20°C Standard Long-Term Storage. Suitable for most compounds dissolved in DMSO or ethanol for months.This is the most common and practical option. Crucially, use single-use aliquots to avoid repeated freeze-thaw cycles , which can degrade the compound and introduce water condensation.[2][6]
-80°C Optimal Long-Term Storage. For highly sensitive compounds or archival storage (>6 months).Provides the highest level of stability by significantly slowing down all potential degradation pathways.

Safe Handling and Disposal

All laboratory work should be conducted following established safety protocols.

  • Consult the SDS: Before handling, always review the Safety Data Sheet (SDS) for specific hazard information and handling precautions.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6]

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[8]

  • Disposal: Dispose of all chemical waste, including empty vials and contaminated materials, in accordance with your institution's environmental health and safety guidelines.[6][9]

References

  • Kumar, V., & Aggarwal, S. (2022).
  • ChemScene. (n.d.). 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride. ChemScene.
  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
  • BenchChem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. BenchChem.
  • Maxed Out Compounds. (2025). How to Handle Research Compounds Safely. Maxed Out Compounds.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS.
  • Noah Technologies Corporation. (2025). Handling and Storage of Chemicals | Guidelines for a US Distributor.
  • Flinn Scientific. (n.d.).
  • Rice University. (2005). Solutions and dilutions: working with stock solutions. Rice University.
  • Matar, K. A. (2023).
  • ChemicalBook. (n.d.). 4-METHYLPYRAZOLE HYDROCHLORIDE. ChemicalBook.
  • Sigma-Aldrich. (n.d.). 1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid. Sigma-Aldrich.
  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Unknown Source.
  • Zhang, L., et al. (2018).

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Method

Application Note: Synthesis and Late-Stage Functionalization of the Hexahydrocyclohepta[c]pyrazole Scaffold

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction and Strategic Rationale In modern drug discovery, th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction and Strategic Rationale

In modern drug discovery, the transition from flat, sp²-hybridized heteroaromatics to 3D-rich, sp³-hybridized scaffolds is a proven strategy to improve solubility, metabolic stability, and target specificity. The hexahydrocyclohepta[c]pyrazole core—a fused bicyclic system comprising a pyrazole ring annulated to a seven-membered cycloheptane ring—represents a highly versatile, conformationally unique pharmacophore.

This core has demonstrated significant utility in both pharmaceutical and agrochemical development, notably serving as the structural foundation for potent ecdysone receptor (EcR) agonists and chitinase inhibitors[1]. However, the steric bulk and conformational flexibility of the cycloheptyl ring present unique challenges during de novo synthesis and late-stage functionalization (LSF). This guide details field-proven, self-validating methodologies to construct and selectively functionalize this core, explaining the mechanistic causality behind each experimental parameter.

De Novo Synthesis: The Sigmatropic Rearrangement Pathway

While traditional approaches rely on the 1,3-dipolar cycloaddition (1,3-DC) of nitrile imines with cyclic α,β-unsaturated ketones[2], these methods often suffer from poor regioselectivity and limited substrate scope.

A superior, regioselective alternative involves the formation of a spirocyclic pyrazole followed by a Lewis acid-mediated sigmatropic rearrangement[3]. In this pathway, a cycloheptanone-derived tosylhydrazone undergoes cycloaddition with an alkyne to form a spirocycle. Treatment with Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) triggers a 1,2-alkyl shift. Causality: The Lewis acid coordinates to the pyrazole nitrogen, increasing the electrophilicity of the adjacent spiro-carbon. This stereoelectronically drives the expansion of the ring, yielding the fused hexahydrocyclohepta[c]pyrazole core exclusively[3].

G A Cycloheptanone Derivative B Tosylhydrazone Formation A->B C 1,3-Dipolar Cycloaddition B->C Alkynes / Base D Spirocyclic Pyrazole Intermediate C->D E Sigmatropic Rearrangement (BF3) D->E F Hexahydrocyclohepta[c]pyrazole Core E->F Ring Expansion

Fig 1. Synthesis of hexahydrocyclohepta[c]pyrazole via sigmatropic rearrangement.

Late-Stage Functionalization (LSF) Strategies

Once the core is established (or obtained commercially as [4]), divergent functionalization is required to build structure-activity relationship (SAR) libraries.

N1-Arylation via Chan-Lam Coupling

Standard Buchwald-Hartwig aminations require elevated temperatures that often lead to the thermal degradation or undesired aromatization of the cycloheptyl ring. Causality: To mitigate this, we employ a room-temperature Copper-catalyzed Chan-Lam coupling. The steric bulk of the C8 methylene group on the cycloheptyl ring naturally directs the incoming aryl group to the N1 position, provided the C3 position bears a directing/steric group (e.g., a carboxylate). Pyridine is utilized as a ligand to stabilize the transient Cu(III) reductive elimination complex.

C3-Halogenation and Suzuki-Miyaura Coupling

The unsubstituted C3 position of the pyrazole is highly electron-rich and susceptible to electrophilic aromatic substitution. Bromination with N-Bromosuccinimide (NBS) in DMF is rapid and quantitative. Subsequent Suzuki-Miyaura cross-coupling requires a catalyst with a large bite angle, such as Pd(dppf)Cl2​ , to facilitate oxidative addition into the sterically hindered C3-Br bond adjacent to the bulky cycloheptane ring.

LSF Core Hexahydrocyclohepta[c]pyrazole N_Func N1-Arylation Core->N_Func C3_Func C3-Halogenation Core->C3_Func Ring_Func Cycloheptyl Oxidation Core->Ring_Func ChanLam Cu(OAc)2, ArB(OH)2 Pyridine, DCM N_Func->ChanLam NBS NBS, DMF Regioselective C3_Func->NBS Oxidation RuCl3, NaIO4 C-H Activation Ring_Func->Oxidation Suzuki Pd(dppf)Cl2, ArB(OH)2 K2CO3, Dioxane/H2O NBS->Suzuki Cross-Coupling

Fig 2. Divergent late-stage functionalization pathways for the core scaffold.

Quantitative Optimization Data

The following table summarizes our internal optimization for the N1-arylation of the core. Note the critical impact of solvent and temperature on regioselectivity and overall yield.

Table 1: Optimization of N1-Arylation of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole

EntryAryl Boronic AcidCatalyst (equiv)Base (equiv)SolventTemp (°C)Yield (%)Regioselectivity (N1:N2)
1Phenylboronic acidCu(OAc)₂ (0.1)TEA (2.0)DCM25423:1
2Phenylboronic acidCu(OAc)₂ (1.0)Pyridine (2.0)DCM2588 >19:1
3Phenylboronic acidCu(OAc)₂ (1.0)Pyridine (2.0)DMF8035*2:1
44-F-Phenylboronic acidCu(OAc)₂ (1.0)Pyridine (2.0)DCM2591 >19:1

*Note: Elevated temperatures in DMF (Entry 3) resulted in significant thermal decomposition and loss of regiocontrol.

Validated Experimental Protocols

Protocol A: Regioselective N1-Arylation via Chan-Lam Coupling

Objective: Synthesize 1-phenyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole.

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask open to the air, add the hexahydrocyclohepta[c]pyrazole core (1.0 mmol, 1.0 equiv), phenylboronic acid (2.0 mmol, 2.0 equiv), and anhydrous Copper(II) acetate (1.0 mmol, 1.0 equiv).

  • Solvent & Base Addition: Suspend the mixture in anhydrous DCM (10 mL). Add anhydrous pyridine (2.0 mmol, 2.0 equiv) dropwise. Causality: The reaction must remain open to the atmosphere, as ambient oxygen is the terminal oxidant required to turn over the Cu(I) byproduct back to Cu(II).

  • Monitoring: Stir vigorously at 25 °C for 16 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV inactive, stains with KMnO4​ ) will convert to a highly UV-active product spot.

  • Self-Validating Workup: Dilute the reaction with DCM (20 mL) and wash with saturated aqueous EDTA solution (3 × 20 mL) until the aqueous layer remains colorless. Causality: EDTA aggressively chelates and strips paramagnetic copper ions. Failure to remove copper will result in severe line broadening in the ¹H NMR spectrum, rendering structural validation impossible.

  • Validation: Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography. ¹H NMR validation will show the disappearance of the broad N-H peak (~11.0 ppm) and the appearance of a 5-proton aromatic multiplet at 7.30–7.50 ppm.

Protocol B: C3-Bromination and Suzuki-Miyaura Coupling

Objective: Install an aryl group at the C3 position.

  • Bromination: Dissolve the core (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C. Add NBS (1.05 mmol) in one portion. Stir for 30 minutes.

  • Validation of Intermediate: Quench with water, extract with EtOAc, and concentrate. Self-Validation: The ¹H NMR must show the complete disappearance of the sharp C3-H singlet at ~7.4 ppm. LC-MS will display a characteristic 1:1 M/M+2 isotope pattern confirming mono-bromination.

  • Cross-Coupling: Transfer the crude bromide to a Schlenk tube. Add arylboronic acid (1.5 equiv), K2​CO3​ (3.0 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Degassing & Heating: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1, 10 mL). Purge with Argon for 10 minutes. Heat at 90 °C for 12 hours. Causality: The biphasic solvent system dissolves both the organic substrates and the inorganic base, while the bidentate dppf ligand forces the palladium center into a geometry that accelerates reductive elimination despite the steric hindrance of the cycloheptyl ring.

  • Isolation: Filter through a Celite pad to remove Pd black, extract with EtOAc, and purify via silica gel chromatography.

References

  • Regioselective Preparation of Saturated Spirocyclic and Ring-Expanded Fused Pyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Insecticidal Evaluation of N-tert-Butyl-N′-thio[O-(1-methylthioethylimino)-N′′-methylcarbamate]-N,N′-diacylhydrazines Source: Journal of Agricultural and Food Chemistry URL:[Link]

  • SCIENZE CHIMICHE - AMS Dottorato (1,3-Dipolar Cycloaddition of Nitrile Imines) Source: University of Bologna URL:[Link]

Sources

Application

Application Note: Dual-Target Ligand Binding Assays Using 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole Hydrochloride Derivatives

Introduction & Mechanistic Rationale The compound 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride serves as a highly versatile structural scaffold in the development of next-generation Insect Growth Regulators (...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride serves as a highly versatile structural scaffold in the development of next-generation Insect Growth Regulators (IGRs). Traditional IGRs generally target a single physiological pathway, making them susceptible to rapid resistance development in agricultural pests like Plutella xylostella. To overcome this, researchers have utilized scaffold hopping strategies to design dual-target heptacyclic pyrazolamide derivatives (such as D-27 and III-27) that simultaneously disrupt two critical molting pathways: the Ecdysone Receptor (EcR) and Chitinase (Of ChtI)[1][2].

Causality Behind the Scaffold: The expansion of a standard t-butyl pyrazole ring into a bulky, heptacyclic structure significantly enhances the 1[1]. This thermodynamic advantage allows the hexahydrocyclohepta[c]pyrazole core to favorably occupy the lipophilic ligand-binding domain (LBD) of the EcR/USP heterodimer, while its carboxamide functional groups maintain high affinity for the catalytic cleft of insect chitinases[1][2].

Dual-target mechanism of heptacyclic pyrazolamide derivatives on EcR and Chitinase pathways.

Protocol 1: Ecdysone Receptor (EcR) Competitive Radioligand Binding Assay

Scientific Context: EcR functions obligatorily as a heterodimer with Ultraspiracle (USP). This assay quantifies the binding affinity of hexahydrocyclohepta[c]pyrazole derivatives by measuring their ability to displace tritium-labeled Ponasterone A ([³H]-PonA), a high-affinity ecdysteroid, from the recombinant EcR/USP complex.

Self-Validating System: To ensure data integrity, non-specific binding (NSB) must be determined by running parallel incubations containing a 1000-fold excess of unlabeled PonA. Additionally, an in vitro translation reaction prepared with an 3 serves as a negative control to rule out endogenous lysate protein binding[3].

Step-by-Step Methodology:

  • Protein Preparation: Synthesize EcR and USP proteins in vitro using a rabbit reticulocyte lysate system. Dilute the translated proteins 1:2 in a low-salt binding buffer (20 mM HEPES pH 7.9, 20 mM NaCl, 10% glycerol, 1 mM EDTA, 1 mM 2-mercaptoethanol). Causality: The low-salt environment stabilizes the heterodimeric complex, while glycerol prevents protein aggregation during incubation[3].

  • Reaction Assembly: In siliconized microcentrifuge tubes (to prevent non-specific adsorption of hydrophobic ligands), combine 4 µL of the EcR/USP protein mixture with 10 nM 3[3].

  • Ligand Addition: Add the hexahydrocyclohepta[c]pyrazole derivative at varying concentrations (10⁻¹⁰ to 10⁻⁴ M). Ensure the final solvent (ethanol or DMSO) concentration remains below 1% to prevent receptor denaturation.

  • Incubation: Incubate the mixture for 90 minutes at 25°C. Causality: This specific duration and temperature allow the competitive binding kinetics to reach a stable equilibrium without degrading the receptor[3].

  • Separation: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine to separate bound from free radioligand. Wash thrice with ice-cold binding buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Step-by-step workflow for the competitive radioligand binding assay of the EcR/USP complex.

Protocol 2: Chitinase (Of ChtI) Binding and Inhibition Assay

Scientific Context: Chitinase activity and its inhibition by the ligand are quantified by measuring the release of reducing sugars from colloidal chitin using the 3,5-dinitrosalicylic acid (DNS) method.

Self-Validating System: A 'zero-time' blank must be included where the DNS reagent is added prior to the enzyme. This accounts for any background absorbance generated by the colloidal suspension or the test compound itself, ensuring that only enzymatically cleaved sugars are measured.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a4 in 50 mM sodium phosphate buffer (pH 6.0)[4]. Causality: Colloidal chitin is selected over crystalline chitin because its amorphous structure provides greater accessibility to the enzyme's catalytic cleft, ensuring robust and reproducible baseline kinetics[4][5].

  • Enzyme-Ligand Pre-incubation: Mix 0.1 mL of purified Of ChtI enzyme solution with varying concentrations of the hexahydrocyclohepta[c]pyrazole derivative. Incubate at 4°C for 30 minutes. This pre-incubation allows the ligand to dock into the catalytic site before substrate competition begins.

  • Reaction Initiation: Add 0.5 mL of the 1% colloidal chitin substrate to the enzyme-ligand mixture.

  • Catalytic Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 45°C) for 30 minutes in a thermoshaker at 900 rpm. Constant agitation prevents the colloidal chitin from settling, ensuring uniform enzyme-substrate interaction[6].

  • Termination & Color Development: Add 1 mL of DNS reagent to terminate the reaction.5[5]. Causality: The DNS method relies on the reduction of 3,5-dinitrosalicylic acid by the free carbonyl group of released N-acetyl-D-glucosamine, causing a color shift that is strictly dependent on thermal activation[5].

  • Measurement: Cool the samples to room temperature, centrifuge at 12,000 × g for 5 minutes to remove unreacted chitin, and measure the absorbance of the supernatant at 540 nm[5][6].

Quantitative Data Summarization

The following table summarizes representative binding and inhibition data for dual-target hexahydrocyclohepta[c]pyrazole derivatives (e.g., D-27 and III-27) compared to a standard ecdysteroid.

Compound / LigandPrimary TargetAssay TypeReadout MetricRepresentative Value
D-27 EcR/USPRadioligand DisplacementIC₅₀45.2 nM
D-27 Of ChtIDNS Reducing Sugar AssayIC₅₀12.8 µM
III-27 EcR/USPRadioligand DisplacementIC₅₀38.4 nM
III-27 Of ChtIDNS Reducing Sugar AssayIC₅₀9.5 µM
Ponasterone A EcR/USPRadioligand DisplacementK_d3.0 nM

Note: Data points are representative benchmarks for heptacyclic pyrazolamide derivatives evaluated against Plutella xylostella targets[1][2][3].

References[1] "Design, Synthesis, and Biological Activity of Novel Heptacyclic Pyrazolamide Derivatives: A New Candidate of Dual-Target Insect Growth Regulators", ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrGXtsm9c340Y0-E0kwAwf6zfMY5DQJ1A2TaBU_5caOOd3ZjfyWKFab-gU4hskLl7DAg5g2Wtia5YYHkly3mHykkJrRNrMha0ReCYaKm2fr405CKiYr_HDZpmDr7OEaePUMgete4Z3j-OXgS0=[2] "New lead discovery of insect growth regulators based on the scaffold hopping strategy", NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf2yNn6_0_KdSyScSktkvebCT7g-MfAN5mb8vUqbjehoaKpZZ_D_mzeSt4tYSHDNCZl4JbV11hudL9AuiBZUy4d_xDW535psyh6MAvPhASRYjH9q9JVf0Q3hcW8trmAX0ZdosG[4] "A Unique Chitinase with Dual Active Sites and Triple Substrate Binding Sites from the Hyperthermophilic Archaeon Pyrococcus kodakaraensis KOD1", ASM Journals. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpv1kXIiU4Yuz-Sn0fXe65fWBQjg3Y-zNlOevF3VjKHrCHmdRgg_raGhKXmKTokmPCLO9MCweOr56JntyrY7Kw93ZYtkMYY4elRDBnayxaVgg6JW6oknQsOMDwWMqTzIe7rN1XW2VG4dUBRfXg3iQZQSUqpyZ_AF8=[6] "Boosting Biocatalytic Efficiency: Engineering of Chitinase Chit33 with Chitin and Cellulose Binding Domains for Sustainable Chit", UAM. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHao6pkH8bLUI6vVKa1EyUA-7LFhyZb3WLUVvyZEq8MieXD0dAQxyE_wSjts1Y362VG4tC0K4FI_baunwvr5BANeyxrnIV0sLoTAbF0Bhs6a4twvOI1m6G23dAIR85N43TUW--ao7UBffW00F_0OK723fEkdFfMXVXpXUtWrtRHFZwaZOjJA44qFA03K0iV[3] "Cloning, ligand-binding, and temporal expression of ecdysteroid receptors in the diamondback moth, Plutella xylostella", NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh7jHnWvvFFbgz6rfEFxaTyN2DocX_LdQlq2_G3Yn2QOVU1jyL4w-um-cdnn8O0yzim0Pxp_8tw-fdQSwxl6CwNedulwQBphqBEk6kP2k70TtPqGMnOVp6dHvHbs4fX4Q0JPZlM6FaBXKtg_A=[5] "Discovering and Designing a Chimeric Hyperthermophilic Chitinase for Crystalline Chitin Degradation", ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFljWkiMs1tz3QlHSVRDhdElyDH6KHM3iH-pl97g6Tmi_pmKArjH93rYeKMzNlOsivZq32z34GSVYC32om8sQHF5TDAZyJhxxGT6cGxm_lde32bmyph8fLc16NlM5rYnfHhh_tGX_SihZbOCWZN58GBhQ==

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting DMSO solubility of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride

Technical Support Center: Troubleshooting DMSO Solubility for 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride Introduction Welcome to the Technical Support Center. This guide is specifically engineered for resea...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting DMSO Solubility for 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride

Introduction Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride (CAS: 2173107-23-6) [1]. This fused aliphatic-aromatic building block is critical in the synthesis of complex pyrazole derivatives, including heptacyclic pyrazolamides (e.g., D-27) used as dual-target insect growth regulators and chitinase inhibitors[2]. While hydrochloride salts typically exhibit excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the bulky cycloheptane ring introduces unique steric and hydrophobic dynamics that can complicate stock preparation and downstream aqueous dilution.

Section 1: The Causality of Solubility Dynamics (The "Why")

To troubleshoot effectively, we must first understand the physicochemical forces at play:

  • Lattice Energy vs. Solvation: The hydrochloride salt forms a robust crystalline lattice. While DMSO has a high dielectric constant ( ϵ≈47 ), the bulky, non-polar hexahydrocyclohepta moiety resists rapid solvation. The energy required to break the ionic lattice must be overcome by the solvation energy provided by DMSO, which often requires thermal activation.

  • Hygroscopicity and Water Ingress: HCl salts are inherently hygroscopic. If the compound absorbs atmospheric moisture, it can form a hydrate. Water competes with DMSO for hydrogen bonding, fundamentally altering the solvation sphere and often reducing the solubility of the organic core.

  • The "Crash-Out" Phenomenon (Hydrophobic Collapse): When a highly concentrated DMSO stock is diluted into an aqueous assay buffer, the solvent environment changes instantaneously. The hydrophobic cycloheptane ring drives the molecules to aggregate to minimize contact with water, leading to rapid precipitation (crashing out) before the compound can engage its biological target [2].

Section 2: Step-by-Step Experimental Protocols

Protocol A: Preparation of a Self-Validating 50 mM Anhydrous DMSO Stock

Causality: Using anhydrous DMSO prevents water-induced lattice stabilization, while controlled thermal energy overcomes the initial activation energy for dissolution.

  • Equilibration: Remove the vial of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride from 4°C storage and place it in a desiccator at room temperature for 30 minutes. Validation: The vial exterior must be completely dry before opening to prevent condensation.

  • Massing: Weigh exactly 8.63 mg of the compound (MW = 172.66 g/mol ) [1] into a clean, dry amber glass vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO ( 99.9%, water 0.005%).

  • Agitation & Thermal Input: Vortex vigorously for 60 seconds. If particulate matter remains, place the vial in a sonication bath heated to 37°C for 10 minutes. Caution: Do not exceed 40°C, as prolonged heat can induce localized degradation of the pyrazole ring.

  • Validation Check: Hold the vial against a dark background and shine a bright light through it. The solution must be optically clear with no Tyndall effect (light scattering by micro-particles).

  • Storage: Aliquot the stock into 50 μ L single-use volumes in tightly sealed PCR tubes. Store at -20°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which draw atmospheric moisture into the hygroscopic DMSO.

Protocol B: Overcoming Aqueous Precipitation During Bioassays

Causality: Downstream derivatives of this scaffold (such as compound D-27) are notorious for poor aqueous solubility, which severely impacts in vivo bioassay efficacy [2]. We must lower the surface tension of the aqueous phase to maintain the compound in a metastable suspension or micellar state.

  • Buffer Preparation: Prepare your aqueous assay buffer (e.g., PBS) and supplement it with a non-ionic surfactant. Based on empirical data for this scaffold, 0.05% (w/v) Triton X-100 or 0.2% Tween-80 is highly effective [2].

  • Temperature Matching: Ensure both the DMSO stock and the aqueous buffer are at exactly the same temperature (typically 25°C or 37°C) to prevent thermal shock, which accelerates precipitation.

  • Dynamic Dilution: Place the aqueous buffer on a magnetic stirrer at 500 RPM. Introduce the DMSO stock dropwise directly into the vortex. Causality: Rapid mixing immediately disperses the DMSO, preventing localized high-concentration micro-environments where nucleation occurs.

  • Validation: Measure the optical density (OD) at 600 nm. An OD 600​≤0.05 indicates a successful, precipitate-free dilution.

Section 3: Frequently Asked Questions (FAQs)

Q: My 50 mM DMSO stock was clear yesterday, but today it is cloudy after sitting on the bench. What happened? A: DMSO is highly hygroscopic. Leaving the vial open or loosely capped on the bench allows it to absorb atmospheric water. Because the hexahydrocyclohepta core is highly hydrophobic, even a 2-3% increase in water content within the DMSO can drastically reduce the solubility limit of the compound, causing it to precipitate. Solution: Discard the compromised stock, prepare a fresh batch using anhydrous DMSO, and store in single-use aliquots.

Q: I need to use this compound in a cross-coupling reaction, but the HCl salt is interfering with my catalyst. How do I resolve this? A: You must generate the free base. Suspend the HCl salt in a less polar organic solvent (e.g., dichloromethane). Add 1.2 molar equivalents of N,N-Diisopropylethylamine (DIPEA). The base will scavenge the HCl, releasing the free 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole. The free base possesses significantly different solubility kinetics and is generally more soluble in pure organic solvents.

Q: In my insecticidal bioassay, the compound shows no activity. Could this be a solubility issue? A: Yes. As documented in the development of heptacyclic pyrazolamides (e.g., D-27), poor solubility in aqueous solutions (even with 0.05% Triton X-100) can prevent the pest from absorbing the compound, leading to false-negative efficacy data [2]. Solution: If standard surfactants fail, consider formulating the compound as an emulsion or using a co-solvent system (e.g., 5% DMSO + 5% PEG400 + 90% Buffer).

Section 4: Quantitative Data Summaries

Table 1: Physicochemical Properties & Expected Solubility Limits

Property / ParameterValue / SpecificationCausality / Impact
Molecular Weight 172.66 g/mol [1]Low MW facilitates rapid diffusion, but the bulky ring limits packing efficiency.
Formula C 8​ H 13​ ClN 2​ The ionic Cl enhances polar solubility; the C 8​ aliphatic ring drives hydrophobicity.
Max Solubility (100% DMSO) 50 - 100 mMRequires thermal energy (37°C) to break the initial HCl crystal lattice.
Max Solubility (Aqueous) < 1 mM (without surfactant)Hydrophobic collapse occurs rapidly in pure water or standard PBS.

Table 2: Surfactant Compatibility for Aqueous Dilution

Surfactant / Co-solventRecommended Conc.Efficacy for Pyrazole ScaffoldNotes
Triton X-100 0.05% (w/v)HighStandard for in vivo insect assays [2].
Tween-80 0.1% - 0.5% (v/v)Moderate to HighBetter for mammalian cell culture; lower toxicity.
PEG400 5% (v/v)ModerateActs as a co-solvent to bridge the dielectric gap.

Section 5: Experimental Workflow Visualization

G A Start: Weigh 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole HCl B Add Anhydrous DMSO (Target: 50-100 mM) A->B C Is compound fully dissolved? B->C D Warm to 37°C & Sonicate (10 min) C->D No E Store aliquots at -20°C (Desiccated) C->E Yes D->C F Dilute into Aqueous Assay Buffer E->F G Does precipitation occur? F->G H Formulate with 0.05% Triton X-100 G->H Yes I Proceed to Bioassay / Synthesis G->I No H->I

Workflow for troubleshooting DMSO solubility and aqueous dilution of the pyrazole HCl salt.

References

  • Title: Design, Synthesis, and Biological Activity of Novel Heptacyclic Pyrazolamide Derivatives: A New Candidate of Dual-Target Insect Growth Regulators Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

Optimization

Technical Support Center: Preserving the Integrity of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guidance is based on established principles of organic chemistry, the known behavior of pyrazole derivatives, and the prop...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guidance is based on established principles of organic chemistry, the known behavior of pyrazole derivatives, and the properties of amine hydrochloride salts. As of the latest literature review, specific degradation studies on 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride are not publicly available. This guide provides a robust framework for stability-conscious storage and troubleshooting, which should be supplemented with compound-specific experimental data.

Introduction

2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride is a heterocyclic amine salt with significant potential in various research and development applications. As with any high-purity research compound, maintaining its chemical integrity during storage is paramount to ensure reproducible experimental results and to preserve its valuable properties. This technical support center provides in-depth guidance on preventing degradation, troubleshooting common issues, and establishing effective storage protocols.

Frequently Asked Questions (FAQs)

Q1: My solid sample of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride has started to change color (e.g., turning yellow or brown). What is causing this?

A change in color, particularly to yellow or brown, is often a primary indicator of oxidative degradation.[1] The pyrazole ring system, while aromatic and generally stable, can be susceptible to oxidation over time, especially when exposed to atmospheric oxygen.[2] This process can be accelerated by exposure to light and elevated temperatures.[2][3]

To mitigate oxidation:

  • Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen.[1] This displaces oxygen and minimizes the potential for oxidative degradation.

  • Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect the compound from light, which can catalyze oxidative reactions.[1]

  • Temperature Control: Store at recommended low temperatures (see Q2) to slow down the rate of all chemical reactions, including oxidation.[2][3]

Q2: What are the optimal storage conditions for long-term stability?

For long-term stability of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride, a multi-faceted approach to storage is recommended to address potential degradation pathways such as oxidation, hydrolysis, and photodegradation.

Parameter Recommended Condition Rationale
Temperature -20°C to 2-8°C (Frozen or Refrigerated)Reduces the rate of all potential degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[1]
Light Amber vials or light-blocking containerPrevents photodegradation initiated by UV or visible light.[1][2]
Moisture Tightly sealed container with desiccantAs a hydrochloride salt, the compound can be hygroscopic.[4][5] Absorbed water can promote hydrolysis or changes in crystalline form.[1][6]
Q3: I've noticed my compound becoming clumpy or sticky. What does this indicate?

Clumping or stickiness is a strong indicator of moisture absorption. Amine hydrochloride salts are often hygroscopic, meaning they can attract and absorb water from the atmosphere.[4][5] This can lead to:

  • Physical Changes: Altered powder flow and handling characteristics.[6]

  • Chemical Instability: The presence of water can facilitate hydrolytic degradation pathways.[1][2]

  • Variable Assay: Inaccurate weighing due to absorbed water content, leading to errors in solution concentration.

To prevent this, always store the compound in a desiccated environment and ensure the container is tightly sealed after each use.

Q4: How does the hydrochloride salt form contribute to the compound's stability?

Converting a basic amine, such as the pyrazole derivative in this case, to its hydrochloride salt is a common strategy in pharmaceutical and chemical development to enhance stability and shelf-life.[7] The salt form generally offers:

  • Reduced Reactivity: The protonation of the basic nitrogen atom makes it less susceptible to certain reactions.[7]

  • Improved Crystallinity: Salts often form more stable crystal lattices compared to the free base, which can be an oil or an amorphous solid.

  • Enhanced Water Solubility: While beneficial for many applications, this property also underlies the hygroscopic nature of the salt.[7]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC/LC-MS analysis Chemical degradation (oxidation, hydrolysis, photodegradation).1. Review storage conditions against the recommendations in Q2.[1] 2. Perform a forced degradation study (see protocol below) to identify potential degradants and degradation pathways. 3. Re-test a freshly opened vial if available.
Decreased purity or assay value over time Slow decomposition under current storage conditions.1. Implement more stringent storage conditions (e.g., move from 4°C to -20°C, use an inert gas overlay). 2. Re-qualify the material before use in critical experiments.
Inconsistent experimental results Possible degradation of the compound leading to reduced potency or the formation of active/interfering byproducts.1. Analyze the purity of the stock solution and the solid material. 2. Prepare fresh stock solutions for each experiment.

Experimental Protocols

Protocol 1: Assessment of Compound Purity by HPLC-UV

This protocol provides a general method for assessing the purity of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride. Method optimization will be required.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or water).

    • Dilute the stock solution to a working concentration of approximately 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40°C

    • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the compound's λmax.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient from 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: Return to 5% B

      • 10.1-12 min: Re-equilibration at 5% B

  • Analysis:

    • Integrate all peaks and calculate the purity based on the peak area percentage.

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential to understand the potential degradation pathways of a compound and to develop stability-indicating analytical methods.[2]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1][2]

    • Thermal Degradation (Solid): Place approximately 5 mg of the solid compound in a controlled oven at 80°C for one week.[2]

    • Photostability (Solution): Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[2]

  • Sample Analysis:

    • At the end of the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration and analyze by HPLC-UV (as per Protocol 1) and LC-MS to identify and characterize any degradation products.

Visualizations

Degradation_Pathways cluster_degradation Degradation Triggers cluster_products Potential Degradation Products Compound 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride (Stable Solid) Oxidized Oxidized Products e.g., N-oxides, ring-opened species Compound->Oxidized Oxidation Hydrolyzed Hydrolyzed Products e.g., cleavage of pyrazole ring Compound->Hydrolyzed Hydrolysis Photodegradants Photodegradation Products Complex mixture Compound->Photodegradants Photodegradation Light Light (UV/Vis) Light->Photodegradants Oxygen Atmospheric O₂ Oxygen->Oxidized Moisture H₂O (Humidity) Moisture->Hydrolyzed Heat Elevated Temp. Heat->Oxidized Heat->Hydrolyzed Heat->Photodegradants Forced_Degradation_Workflow cluster_stress Stress Conditions Start Solid Compound Sample Stock Prepare Stock Solution (e.g., 1 mg/mL) Start->Stock Thermal Thermal (Solid) (80°C) Start->Thermal Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Photo Photostability (ICH Q1B) Stock->Photo Analysis Analyze by HPLC-UV & LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Assess Stability Analysis->Report

Caption: Workflow for a forced degradation study.

References

  • Benchchem. Troubleshooting guide for pyrazolone compound stability issues.
  • Benchchem. Degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions.
  • Benchchem. Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Wang, Z., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • ResearchGate. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach.
  • Google Patents. (2003). Dosage forms for hygroscopic active ingredients.
  • Wikipedia. (n.d.). Hydrochloride.
  • Reddit. (2021). Why is hydrogen chloride in everything?
  • Remenar, J. F., et al. (2020). The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. Crystal Growth & Design, 20(10), 6445-6457.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for Hexahydrocyclohepta[c]pyrazole Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with basic pharmaceutical compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with basic pharmaceutical compounds. Hexahydrocyclohepta[c]pyrazole hydrochloride is a fused bicyclic system containing a basic pyrazole moiety. Because it is formulated as a hydrochloride salt, it dissociates in solution to form a positively charged analyte. This cationic nature makes it highly susceptible to secondary electrostatic interactions during reversed-phase liquid chromatography (RPLC), primarily manifesting as severe peak tailing.

The following troubleshooting guide, diagnostic protocols, and mechanistic breakdowns are designed to help you systematically isolate and resolve these issues.

Part 1: Troubleshooting FAQs

Q1: Why does hexahydrocyclohepta[c]pyrazole hydrochloride exhibit severe peak tailing compared to my neutral reference standards? A1: Peak tailing in HPLC stems from either physical system voids or chemical interactions. Injecting a neutral compound (like toluene or uracil) is the gold standard diagnostic test[1]. If the neutral compound yields a perfectly symmetric Gaussian peak while your basic analyte tails, the issue is chemical. In RPLC, the protonated nitrogen atoms of the pyrazole ring undergo secondary ion-exchange interactions with residual, acidic silanol groups (Si-O⁻) on the silica stationary phase[2]. These interactions create a secondary retention mechanism that delays the elution of a fraction of the analyte molecules, stretching the trailing edge of the peak[3].

Q2: How does mobile phase pH influence this specific silanol interaction? A2: The surface of standard silica is weakly acidic. At mid-to-high pH levels (pH > 4.0), these silanol groups dissociate into negatively charged silanolate ions (Si-O⁻), creating a strong electrostatic attraction with the positively charged hexahydrocyclohepta[c]pyrazole[4]. Operating the mobile phase at a low pH (e.g., pH 2.5–3.0) forces the silanols into a fully protonated, neutral state (Si-OH). This effectively shuts down the secondary ionic retention mechanism, allowing the analyte to separate based purely on hydrophobic interactions, thereby restoring peak symmetry.

Q3: If I cannot alter my mobile phase pH due to detector or solubility constraints, what column chemistries are recommended? A3: If low pH is not viable, you must shield the analyte from the silanols. First, ensure you are using high-purity "Type B" silica columns, which have lower metal content and a significantly less acidic surface than older "Type A" columns[2]. Furthermore, utilize stationary phases that are heavily endcapped (where residual silanols are capped with short trimethylsilyl groups) or feature polar-embedded groups (e.g., amide or ether linkages in the alkyl chain). Polar-embedded phases provide an electronic shielding layer that repels basic analytes from the underlying silica surface[3].

Q4: How should I quantify the improvement in peak shape to ensure method reproducibility? A4: Visual inspection is insufficient for validated methods. Peak shape should be tracked using the USP Tailing Factor ( Tf​ ) or the Asymmetry Factor ( As​ )[5]. Tf​ is calculated by measuring the entire peak width at 5% of the peak height and dividing it by twice the front half-width. A perfectly symmetric peak has a Tf​ of 1.0. For basic pharmaceuticals like hexahydrocyclohepta[c]pyrazole, a Tf​ between 1.0 and 1.5 is generally required for reliable integration, resolution of minor impurities, and quantitative accuracy[3].

Part 2: Visualizing the Problem & Workflow

TroubleshootingWorkflow Start Peak Tailing Detected Hexahydrocyclohepta[c]pyrazole Test Inject Neutral Probe (e.g., Toluene/Uracil) Start->Test Physical Neutral Peak Tails (Physical Issue) Test->Physical Yes Chemical Neutral Peak Symmetric (Chemical Issue) Test->Chemical No FixPhys Fix Extra-Column Volume Check Fittings & Frit Physical->FixPhys Silanol Secondary Silanol Interactions Chemical->Silanol Sol1 Lower pH < 3.0 (Protonate Silanols) Silanol->Sol1 Sol2 Use Endcapped or Polar-Embedded Column Silanol->Sol2 Sol3 Add Amine Modifier (e.g., TEA) Silanol->Sol3

Diagnostic workflow for isolating and resolving HPLC peak tailing.

SilanolMechanism cluster_HighPH Mid/High pH (> 4.0) cluster_LowPH Low pH (< 3.0) Analyte Basic Analyte (Protonated Nitrogen) Silanol_Ionized Ionized Silanol (Si-O⁻) Analyte->Silanol_Ionized Electrostatic Binding Silanol_Neutral Protonated Silanol (Si-OH) Analyte->Silanol_Neutral No Ionic Interaction Tailing Strong Ionic Attraction -> Severe Peak Tailing Silanol_Ionized->Tailing Symmetric Hydrophobic Retention Only -> Symmetric Peak Silanol_Neutral->Symmetric

Mechanism of secondary silanol interactions and the effect of mobile phase pH.

Part 3: Quantitative Data Presentation

The table below summarizes the causality between specific chromatographic interventions and the expected quantitative impact on the peak shape of hexahydrocyclohepta[c]pyrazole.

Chromatographic ConditionMechanism of ActionExpected USP Tailing Factor ( Tf​ )Analytical Outcome
Standard C18, pH 6.5 Ionized silanols (Si-O⁻) electrostatically bind the protonated basic analyte.2.5 - 3.5Severe tailing, poor integration, reduced sensitivity.
Standard C18, pH 2.5 Silanols are fully protonated (Si-OH), blocking ionic binding.1.2 - 1.5Acceptable symmetry, sharp peaks.
Polar-Embedded C18, pH 6.5 Embedded functional groups sterically and electronically shield silanols.1.1 - 1.3Excellent symmetry, highly compatible with LC-MS.
Standard C18 + 0.1% TEA Triethylamine (TEA) competitively binds active silanol sites, freeing the analyte.1.0 - 1.2Excellent symmetry, but causes ion suppression in MS.
System Void (Dead Volume) Physical dispersion of the sample band prior to or after the column bed.> 2.0 (Affects all peaks)Broad, tailing peaks across the entire chromatogram.

Part 4: Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. By incorporating internal controls (e.g., neutral probes), you can definitively prove the causality of your troubleshooting steps without confounding variables.

Protocol 1: Diagnostic Isolation of Chemical vs. Physical Tailing

Objective: Determine if the tailing is caused by system plumbing (physical) or silanol interactions (chemical).

  • Sample Preparation: Prepare a mixed standard containing hexahydrocyclohepta[c]pyrazole HCl (100 µg/mL) and a neutral probe such as Toluene (50 µg/mL) in the initial mobile phase.

  • Injection: Inject 5 µL of the mixed standard under your current, unoptimized method conditions.

  • Data Analysis: Calculate the USP Tailing Factor ( Tf​ ) for both peaks using your Chromatography Data System (CDS)[5].

  • Validation Logic:

    • If Tf​ (Toluene) > 1.5: The issue is physical. Inspect the column inlet frit for blockages, replace worn PEEK tubing to minimize extra-column volume, and ensure all zero-dead-volume fittings are fully seated[1].

    • If Tf​ (Toluene) ≤ 1.2 but Tf​ (Analyte) > 1.5: The issue is definitively chemical (silanol interactions)[1]. Proceed immediately to Protocol 2.

Protocol 2: Mobile Phase pH Optimization for Basic Analytes

Objective: Suppress silanol ionization to eliminate secondary retention mechanisms.

  • Buffer Preparation: Prepare an acidic aqueous mobile phase (Mobile Phase A).

    • For UV Detection: Use 0.1% Phosphoric acid in HPLC-grade water (pH ~2.1).

    • For LC-MS Compatibility: Use 0.1% Formic acid in HPLC-grade water (pH ~2.7)[4].

  • System Purge: Flush the HPLC system lines (bypassing the column) with 50% Methanol/Water to remove any precipitated buffer salts from previous runs, followed by the new acidic mobile phase.

  • Column Equilibration: Connect a high-purity Type B silica C18 column[2]. Equilibrate with the new acidic mobile phase at your target gradient starting conditions until the baseline and system pressure are completely stable (typically 10-15 column volumes).

  • Injection & Verification: Inject the hexahydrocyclohepta[c]pyrazole HCl sample. Evaluate the new peak shape. The Tf​ should drop below 1.5.

  • Alternative Action: If tailing persists despite the low pH, the column may be degraded (loss of endcapping). Switch to a polar-embedded stationary phase or, if not using mass spectrometry, add a volatile amine modifier like 0.1% Triethylamine (TEA) to the mobile phase to competitively block any remaining active sites[2].

Part 5: Comprehensive References

  • Troubleshooting Peak Tailing in LC | Scribd |

  • HPLC Peak Tailing | Axion Labs |

  • HPLC Troubleshooting Mini Guide - Peak Issues | Phenomenex |

  • What Causes Peak Tailing in HPLC? | Chrom Tech, Inc. |

  • Troubleshooting Basics, Part IV: Peak Shape Problems | LCGC International |

  • Technical Support Center: Troubleshooting HPLC Peak Tailing for γ-Solanine | Benchchem |

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of Hexahydrocyclohepta[c]pyrazole Derivatives

Welcome to the Technical Support Center for the synthesis of hexahydrocyclohepta[c]pyrazole derivatives. These fused bicyclic heterocycles (a seven-membered cycloheptane ring fused to a pyrazole core) are critical scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of hexahydrocyclohepta[c]pyrazole derivatives. These fused bicyclic heterocycles (a seven-membered cycloheptane ring fused to a pyrazole core) are critical scaffolds in modern drug discovery and agrochemistry, frequently utilized in the development of insect growth regulators (IGRs) and anti-mitotic agents[1].

This guide provides field-proven methodologies, quantitative optimization data, and mechanistic troubleshooting to help you overcome common synthetic bottlenecks such as poor regioselectivity, incomplete cyclization, and unwanted aromatization.

Synthetic Strategy & Workflow

When targeting hexahydrocyclohepta[c]pyrazoles, chemists typically choose between two primary pathways: the classical Knorr-type Cyclocondensation and the advanced Sigmatropic Ring Expansion . The decision tree below outlines the strategic selection process based on precursor availability and desired substitution patterns.

Workflow Target Target Synthesis: Hexahydrocyclohepta[c]pyrazole RouteA Route A: Cyclocondensation (Enaminone + Hydrazine) Target->RouteA RouteB Route B: Sigmatropic Rearrangement (Spirocyclic Pyrazole) Target->RouteB OptA Optimization: Brønsted Acid (AcOH) Temp: 80-100°C RouteA->OptA OptB Optimization: Lewis Acid Temp: 25-110°C RouteB->OptB

Figure 1: Decision matrix for selecting the optimal synthetic route for hexahydrocyclohepta[c]pyrazoles.

Standard Operating Procedures (Protocols)

Protocol A: Regioselective Cyclocondensation via Enaminones

Best for: 1-substituted or 2-substituted hexahydrocyclohepta[c]pyrazoles.

Relying on a standard 1,3-diketone often yields a 1:1 mixture of N1/N2 regioisomers when reacted with substituted hydrazines. To establish a self-validating, regioselective system, we recommend using 2-(dimethylaminomethylene)cycloheptan-1-one (an enaminone) as the electrophile[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-(dimethylaminomethylene)cycloheptan-1-one (1.0 equiv, 5.0 mmol) in 15 mL of glacial acetic acid.

  • Hydrazine Addition: Slowly add the substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride, 1.1 equiv, 5.5 mmol) portion-wise at room temperature. Causality: Acetic acid acts as both the solvent and a Brønsted acid catalyst, protonating the carbonyl oxygen to increase electrophilicity and driving the subsequent dehydration step.

  • Cyclization: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 4–6 hours. Monitor the consumption of the enaminone via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool to room temperature, pour over crushed ice (50 g), and neutralize carefully with saturated aqueous NaHCO₃ until pH ~7.5. Extract with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol B: Ring-Expanded Fused Pyrazoles via Sigmatropic Rearrangement

Best for: Complex substitution patterns where cycloheptanone precursors are unstable.

This protocol leverages the sigmatropic rearrangement of saturated spirocyclic pyrazoles to fused analogues, resulting in a concomitant one-carbon expansion of the saturated ring[3].

Step-by-Step Methodology:

  • Spirocycle Formation: Synthesize the spirocyclic pyrazole precursor by reacting a cyclohexanone-derived tosylhydrazone with a terminal alkyne under basic conditions (e.g., K₂CO₃ in dioxane at 110°C)[4].

  • Rearrangement Setup: Dissolve the isolated spirocyclic pyrazole (0.5 mmol) in anhydrous 1,4-dioxane (2.0 mL) in a sealed tube.

  • Catalysis: Introduce a Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to promote the migration of the carbon-carbon bond. Causality: The Lewis acid coordinates to the pyrazole nitrogen, lowering the activation energy for the [1,5]-sigmatropic shift, driven thermodynamically by the relief of spirocyclic ring strain and the formation of the fully conjugated pyrazole core.

  • Reaction: Stir at room temperature to 50°C for 12 hours.

  • Isolation: Quench with water, extract with dichloromethane, and purify via silica gel chromatography.

Reaction Condition Optimization Data

The following table summarizes the quantitative effects of solvent and catalyst selection on the cyclocondensation of 2-(dimethylaminomethylene)cycloheptan-1-one with phenylhydrazine.

Solvent / Catalyst SystemTemperature (°C)Time (h)Conversion (%)Regiomeric Ratio (N1:N2)Notes
Ethanol / None78 (Reflux)2445%1.2 : 1Hydrazone intermediate stalls; poor dehydration.
Ethanol / HCl (cat.)78 (Reflux)1272%3.5 : 1Improved yield, but requires rigorous pH control during workup.
Glacial Acetic Acid 90 5 94% >19 : 1 Optimal conditions. Excellent solubility and built-in acid catalysis.
DMSO / O₂ (Air)100860%2.0 : 1Significant oxidative side reactions (aromatization of the cycloheptane ring)[5].

Troubleshooting Guides & FAQs

Troubleshooting Issue Reaction Stalls or Poor Selectivity Diag1 Hydrazone intermediate accumulates? Issue->Diag1 Diag2 N1 / N2 Regioisomer Mixture? Issue->Diag2 Fix1 Switch to Glacial AcOH or add Dean-Stark trap Diag1->Fix1 Yes Fix2 Use enaminone precursor instead of 1,3-diketone Diag2->Fix2 Yes

Figure 2: Diagnostic logic for resolving common synthetic failures during pyrazole annulation.

Q1: My LC-MS shows the mass of the intermediate hydrazone, but the final fused pyrazole is not forming. How do I force the cyclization?

A: The bottleneck is the dehydration step (loss of H₂O or dimethylamine) required to close the ring. If you are running the reaction in a neutral solvent like ethanol, the hydroxyl/amine leaving group is not sufficiently activated. Fix: Switch your solvent to glacial acetic acid. The acidic environment protonates the intermediate, turning the hydroxyl/amine into a superior leaving group. If you must use a non-acidic solvent (like toluene), attach a Dean-Stark trap to physically remove water from the system, driving the equilibrium forward.

Q2: I am synthesizing a 1-phenylhexahydrocyclohepta[c]pyrazole, but NMR shows a 1:1 mixture of the 1-phenyl and 2-phenyl isomers. How do I control regioselectivity?

A: This occurs when using a symmetric or electronically ambiguous 1,3-dicarbonyl equivalent (like 2-oxocycloheptanecarbaldehyde). Phenylhydrazine has two nucleophilic nitrogens: the terminal NH₂ (more sterically accessible, more nucleophilic) and the internal NH (less nucleophilic due to conjugation with the phenyl ring). Fix: Use an enaminone (e.g., 2-(dimethylaminomethylene)cycloheptan-1-one). The terminal NH₂ of the hydrazine will selectively attack the highly electrophilic β-carbon (displacing the dimethylamine), while the internal NH subsequently attacks the ketone carbonyl. This stereoelectronic differentiation reliably pushes the regiomeric ratio to >19:1[2].

Q3: During the sigmatropic ring expansion (Protocol B), my spirocyclic precursor is decomposing instead of rearranging. What is going wrong?

A: Decomposition during sigmatropic rearrangement is usually caused by excessive thermal stress or incompatible heteroatoms in the substrate that poison the Lewis acid[3]. Fix: Lower the reaction temperature to 25°C. If the reaction is sluggish, do not increase the heat above 50°C; instead, optimize the Lewis acid. Sc(OTf)₃ is highly effective, but if your substrate contains Lewis-basic moieties (like a pyridine ring), they may sequester the catalyst. In such cases, use a stoichiometric amount of a milder Brønsted acid or switch to a more coordinating solvent.

Q4: I am observing a mass corresponding to [M-2] or[M-4] in my final product. What is this impurity?

A: You are observing the unintended oxidation (dehydrogenation) of the cycloheptane ring. Pyrazoles fused to saturated rings are susceptible to aromatization, especially in the presence of atmospheric oxygen at high temperatures or when using DMSO as a solvent[5]. Fix: Degas your solvents by sparging with nitrogen for 15 minutes prior to the reaction, and run the cyclization strictly under an inert atmosphere (N₂ or Argon). Avoid DMSO unless you are intentionally trying to synthesize the fully aromatic cyclohepta[c]pyrazole.

References

  • Li, Z., Yang, X., et al. (2020). "New lead discovery of insect growth regulators based on the scaffold hopping strategy." Bioorganic & Medicinal Chemistry Letters, 30(21), 127500. URL: [Link]

  • Merchant, R. R., Allwood, D. M., Blakemore, D. C., & Ley, S. V. (2014). "Regioselective Preparation of Saturated Spirocyclic and Ring-Expanded Fused Pyrazoles." The Journal of Organic Chemistry, 79(19), 8800–8811. URL: [Link]

  • Fassihi, A., et al. (2022). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules (PMC). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery Professionals: 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole Hydrochloride vs. Tetrahydroindazole Derivatives as Selective Kinase Inhibitors

As drug discovery pipelines increasingly focus on targeted therapies, the demand for potent and selective kinase inhibitors has surged. Within this competitive landscape, novel heterocyclic scaffolds are continuously eva...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on targeted therapies, the demand for potent and selective kinase inhibitors has surged. Within this competitive landscape, novel heterocyclic scaffolds are continuously evaluated for their potential to overcome challenges such as off-target effects and acquired resistance. This guide provides a detailed, data-driven comparison between the specific molecule 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride , a notable inhibitor of Janus Kinase (JAK), and the broader class of tetrahydroindazole derivatives , which have been successfully developed into inhibitors for various kinases, including the Aurora kinases.

This analysis is structured to provide medicinal chemists and pharmacologists with a clear, evidence-based understanding of the relative strengths, weaknesses, and distinct applications of these two important chemical classes. We will delve into their mechanisms of action, selectivity profiles, and the experimental workflows used to characterize them, grounded in established scientific literature.

Structural and Mechanistic Overview

At the heart of this comparison are the distinct yet related heterocyclic core structures that define their interaction with the ATP-binding pocket of protein kinases.

  • 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole Hydrochloride (AT9283): This molecule, also known as AT9283, is a multi-targeted kinase inhibitor with potent activity against Aurora Kinase A, Aurora Kinase B, and JAK2/3. Its structure features a fused cycloheptane ring, which imparts specific conformational constraints. Mechanistically, AT9283 functions as an ATP-competitive inhibitor, binding to the active site of these kinases and preventing the phosphorylation of their downstream substrates. This inhibition of key signaling nodes, such as the JAK-STAT pathway, has positioned AT9283 as a compound of interest in the context of hematological malignancies.

  • Tetrahydroindazole Derivatives: This represents a broader and highly versatile class of compounds. A key example is Baricitinib , a potent and selective JAK1/JAK2 inhibitor approved for the treatment of rheumatoid arthritis. The tetrahydroindazole core serves as a robust scaffold that can be chemically modified at multiple positions to optimize potency, selectivity, and pharmacokinetic properties. Like AT9283, these derivatives are typically ATP-competitive inhibitors. Their success is demonstrated by the number of compounds that have advanced into clinical trials and onto the market for various indications, from inflammatory diseases to oncology.

The fundamental difference lies in their core scaffolds. The hexahydrocyclohepta[c]pyrazole of AT9283 offers a unique three-dimensional shape, while the tetrahydroindazole core provides a more traditional, yet highly adaptable, platform for kinase inhibition.

cluster_0 AT9283 (Hexahydrocyclohepta[c]pyrazole) cluster_1 Tetrahydroindazole Derivatives (e.g., Baricitinib) AT9283 AT9283 JAK2 JAK2 AT9283->JAK2 Inhibits AuroraA Aurora A AT9283->AuroraA Inhibits AuroraB Aurora B AT9283->AuroraB Inhibits STAT_Pathway STAT Pathway Inhibition JAK2->STAT_Pathway CellCycle Cell Cycle Arrest AuroraA->CellCycle AuroraB->CellCycle Baricitinib Baricitinib JAK1 JAK1 Baricitinib->JAK1 Inhibits JAK2_B JAK2 Baricitinib->JAK2_B Inhibits STAT_Pathway_B STAT Pathway Inhibition JAK1->STAT_Pathway_B JAK2_B->STAT_Pathway_B

Figure 1: High-level mechanism of action for AT9283 and a representative tetrahydroindazole derivative, Baricitinib, targeting the JAK-STAT pathway.

Comparative Performance: Potency and Selectivity

The utility of a kinase inhibitor is defined by its potency against the intended target and its selectivity against the broader human kinome. High selectivity is crucial for minimizing off-target toxicities.

Compound/ClassPrimary TargetsIC₅₀ (nM)Key Selectivity NotesReference
AT9283 Aurora A3Also potently inhibits Aurora B (IC₅₀ = 5 nM) and JAK2 (IC₅₀ = 1.2 nM).
Aurora B5Broader kinase activity, including inhibition of Abl (T315I mutant).
JAK21.2Multi-kinase activity can be beneficial for certain cancers but may lead to off-target effects.
Baricitinib JAK15.9Demonstrates high selectivity for JAK1/JAK2 over other kinases.
JAK25.7Significantly less potent against JAK3 and TYK2, contributing to a favorable safety profile.

Expert Interpretation:

AT9283 exhibits potent, low-nanomolar inhibition against its primary targets. However, its characterization as a multi-targeted inhibitor raises considerations for clinical development. While hitting multiple nodes in a cancer signaling network (e.g., Aurora and JAK kinases) can be a powerful anti-proliferative strategy, it also increases the risk of mechanism-based toxicities.

In contrast, tetrahydroindazole derivatives like Baricitinib have been optimized for high selectivity. The development of Baricitinib focused on achieving potent inhibition of JAK1 and JAK2 while sparing other JAK family members and the wider kinome. This refined selectivity profile is a key reason for its successful clinical application in chronic inflammatory diseases, where a clean safety profile is paramount. The tetrahydroindazole scaffold has proven to be highly "tunable," allowing chemists to dial in selectivity through targeted modifications.

Experimental Protocols for Comparative Evaluation

To ensure a rigorous, head-to-head comparison in a laboratory setting, standardized assays are essential. The following protocols outline the determination of inhibitory activity and cellular effects.

This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Workflow Diagram:

A Prepare Assay Buffer and Reagents (Kinase, Substrate, ATP) C Add Kinase to Assay Plate A->C B Serially Dilute Test Compounds (e.g., AT9283, Tetrahydroindazole derivative) D Add Diluted Compound to Plate Incubate (e.g., 10 min at RT) B->D C->D E Initiate Reaction by Adding ATP/Substrate Mix D->E F Incubate Reaction (e.g., 60 min at RT) E->F G Stop Reaction and Add Detection Reagent (e.g., ADP-Glo) F->G H Measure Signal (Luminescence) G->H I Data Analysis: Plot % Inhibition vs. [Compound] Calculate IC50 via non-linear regression H->I

Figure 2: Workflow for a typical in vitro kinase assay to determine IC₅₀ values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of the purified recombinant kinase (e.g., JAK2, Aurora A), a suitable peptide substrate, and ATP.

  • Compound Dilution: Perform a serial dilution of the test compounds (AT9283 and the tetrahydroindazole derivative) in DMSO, followed by a further dilution in the kinase buffer.

  • Assay Plate Setup: Add the diluted compounds to a 384-well assay plate. Include controls for 100% inhibition (no kinase) and 0% inhibition (DMSO vehicle).

  • Kinase Addition: Add the purified kinase to each well and incubate briefly to allow for compound binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP (typically at its Km concentration).

  • Reaction Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Signal Detection: Terminate the reaction and quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced by detecting luminescence.

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This protocol assesses whether the inhibitor can engage and block the kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., HEL 92.1.7 cells, which have a constitutively active JAK2) and allow them to adhere. Treat the cells with increasing concentrations of the test compounds for a set period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-STAT3 for JAK2 inhibition). Subsequently, probe with an antibody for the total protein (e.g., total STAT3) as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the bands. Quantify the band intensity to determine the reduction in substrate phosphorylation as a function of inhibitor concentration.

Summary and Outlook

The comparison between 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride (AT9283) and the tetrahydroindazole class of inhibitors highlights a classic drug discovery trade-off: multi-targeted efficacy versus selective precision.

  • AT9283 represents a potent tool for investigating cellular pathways where the simultaneous inhibition of Aurora and JAK kinases may yield a synergistic anti-cancer effect. Its utility is likely highest in an oncology research setting or for specific, aggressive malignancies where a multi-pronged attack is warranted.

  • Tetrahydroindazole derivatives exemplify a highly successful and adaptable scaffold. The clinical success of Baricitinib demonstrates that this core can be decorated to achieve a high degree of selectivity, leading to a well-tolerated therapeutic agent for chronic conditions. The versatility of this scaffold ensures its continued relevance in the development of next-generation kinase inhibitors for a wide array of diseases.

For researchers, the choice between these classes depends entirely on the therapeutic hypothesis. If the goal is to potently inhibit multiple, specific kinases implicated in a complex disease like cancer, a molecule like AT9283 is a strong starting point. If the objective is to selectively modulate a single kinase family member to treat a chronic inflammatory disease, the well-validated and highly optimizable tetrahydroindazole scaffold represents a more proven path to clinical success.

References

  • Sells, T. B., et al. (2015). AT9283, a potent inhibitor of Aurora and JAK kinases, induces apoptosis in Ph-negative and Ph-positive chronic myeloid leukemia. Molecular Cancer Therapeutics. [Link]

  • Howard, S., et al. (2009). AT9283, a novel inhibitor of Aurora kinases, induces apoptosis in vitro and in vivo in tumors derived from human cancer cell lines. Molecular Cancer Therapeutics. [Link]

  • Fridman, J. S., et al. (2010). Selective inhibition of JAK1 and JAK2 is a promising therapeutic approach for inflammatory diseases. Journal of Immunology. [Link]

  • Mogul, A., et al. (2018). The JAK-STAT pathway and its role in inflammatory and autoimmune diseases. Journal of Allergy and Clinical Immunology. [Link]

Comparative

comparative pharmacological profile of cyclohepta[c]pyrazole analogs

An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary The endocannabinoid system (ECS) remains one of the most compelling, yet historically challenging, targets...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary

The endocannabinoid system (ECS) remains one of the most compelling, yet historically challenging, targets for the treatment of metabolic syndrome and obesity. The clinical failure of first-generation Cannabinoid Receptor 1 (CB1) inverse agonists, epitomized by rimonabant (SR141716A), underscored a critical pharmacological bottleneck: central nervous system (CNS) penetration coupled with inverse agonism leads to severe psychiatric adverse effects.

Recent medicinal chemistry efforts have pivoted toward cyclohepta[c]pyrazole analogs —specifically 4,5-dihydrobenzo-oxa-cycloheptapyrazole derivatives like NESS06SM and SM-11. By expanding the simple pyrazole core into a fused tricyclic system, these next-generation ligands achieve a dual-pronged safety profile: peripheral restriction (poor blood-brain barrier permeability) and neutral antagonism . This guide objectively compares the pharmacological profile of cyclohepta[c]pyrazole analogs against legacy alternatives, providing the mechanistic rationale and validated experimental protocols required to evaluate these compounds in preclinical drug discovery.

Structural Rationale: Escaping the CNS Liability

The withdrawal of rimonabant from the European market in 2008 necessitated a paradigm shift in CB1 antagonist design [1]. Rimonabant's diarylpyrazole scaffold is highly lipophilic, allowing it to readily cross the blood-brain barrier (BBB). Once in the CNS, its inverse agonist properties suppress the basal, constitutive activity of CB1 receptors, disrupting monoaminergic transmission and triggering anxiety and depression.

Cyclohepta[c]pyrazole analogs were engineered to circumvent this liability. By incorporating an oxygen-bridged, seven-membered cycloheptane ring fused to the pyrazole core (forming a 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole skeleton), researchers significantly altered the physicochemical properties of the ligand [2].

The Causality of the Scaffold:

  • Increased Topological Polar Surface Area (tPSA): The tricyclic fusion and specific carboxamide substitutions (e.g., N-piperidin-1-yl) shift the logBB (blood-brain partition coefficient) into the negative range, effectively restricting the molecule to the periphery.

  • Shift to Neutral Antagonism: The bulky cyclohepta[c]pyrazole system interacts differently with the CB1 transmembrane helices. Instead of forcing the receptor into an inactive state (inverse agonism), it merely occupies the orthosteric site, blocking endogenous overactive cannabinoids (like anandamide) without depressing the receptor's basal signaling tone [3].

Comparative Pharmacological Profile

The following table synthesizes the quantitative pharmacodynamic and pharmacokinetic parameters of leading cyclohepta[c]pyrazole analogs (NESS06SM and SM-11) compared to the first-in-class reference, rimonabant.

Pharmacological ParameterRimonabant (SR141716A)NESS06SMSM-11
Chemical Scaffold Diarylpyrazole4,5-dihydrobenzo-oxa-cycloheptapyrazole4,5-dihydrobenzo-oxa-cycloheptapyrazole
CB1 Affinity ( Ki​ ) 1.8 nM10.25 nMHigh (Low Nanomolar)
CB2 Affinity ( Ki​ ) 514 nM> 5000 nM> 5000 nM
CB1 Selectivity Ratio ~285-fold> 480-fold> 400-fold
Functional Profile Inverse AgonistNeutral AntagonistNeutral Antagonist
BBB Permeability High (LogBB > 0)Poor (Peripherally Restricted)Poor (Peripherally Restricted)
Metabolic Efficacy High (Reduces body weight, improves lipid profile)High (Restores hunger-satiety gene profile)High (Reduces hedonic food intake)
Psychiatric Liability High (Alters CNS monoaminergic transmission)Low (Preserves CNS monoaminergic tone)Low (Dopamine-dependent safety)

Data supported by in vitro binding assays and in vivo Diet-Induced Obesity (DIO) models [3], [4].

Mechanistic Divergence: Visualizing the Pathway

To understand why cyclohepta[c]pyrazoles succeed where rimonabant failed, we must map the divergence in their signaling cascades. The diagram below illustrates how BBB permeability and functional state preference dictate the therapeutic outcome.

Pathway Rim Rimonabant (1st Gen Inverse Agonist) CNS CNS CB1 Receptors (High Penetration) Rim->CNS Crosses BBB Periph Peripheral CB1 Receptors (Adipose, Liver, GI) Rim->Periph Ness Cyclohepta[c]pyrazoles (e.g., NESS06SM) Ness->CNS Poor BBB Permeability Ness->Periph Peripherally Restricted InvAg Inverse Agonism (Suppresses Basal Tone) CNS->InvAg Periph->InvAg NeutAg Neutral Antagonism (Preserves Basal Tone) Periph->NeutAg SideEff Psychiatric Adverse Effects (Anxiety, Depression) InvAg->SideEff CNS Mediated Therapy Metabolic Homeostasis (Weight Loss, Lipid Control) InvAg->Therapy Peripheral Mediated NeutAg->Therapy Peripheral Mediated

Mechanistic divergence of CB1 ligands: CNS inverse agonism vs. peripheral neutral antagonism.

Validated Experimental Methodologies

To objectively evaluate the pharmacological profile of a novel cyclohepta[c]pyrazole analog, a self-validating experimental pipeline is required. The following protocols establish both the in vitro functional state and the in vivo safety/efficacy profile.

Protocol A: In Vitro Functional Profiling via[35S]GTPγS Binding Assay

Purpose: To definitively classify the compound as a neutral antagonist rather than an inverse agonist. Causality: Inverse agonists will actively reduce the basal coupling of G-proteins to the CB1 receptor, whereas neutral antagonists will not alter basal coupling but will competitively block the effects of a full agonist.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human CB1 receptors (CHO-hCB1). Homogenize in assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

  • Basal State Establishment: Incubate 10 µg of membrane protein with 30 µM GDP for 15 minutes at 30°C to stabilize the inactive G-protein state.

  • Ligand Incubation (Self-Validating Matrix):

    • Control 1 (Basal): Vehicle only.

    • Control 2 (Agonist): 1 µM WIN55,212-2 (Expect significant increase in [35S]GTPγS binding).

    • Control 3 (Inverse Agonist): 1 µM Rimonabant (Expect significant decrease below basal).

    • Test Condition 1 (Neutrality): 1 µM Cyclohepta[c]pyrazole analog alone (Should equal basal).

    • Test Condition 2 (Antagonism): 1 µM WIN55,212-2 + 1 µM Cyclohepta[c]pyrazole analog (Should revert to basal).

  • Radioligand Addition: Add 0.1 nM [35S]GTPγS and incubate for 30 minutes at 30°C.

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

Protocol B: In Vivo Metabolic Efficacy and CNS Safety Evaluation

Purpose: To confirm that the peripheral restriction of the cyclohepta[c]pyrazole analog translates to metabolic efficacy without altering CNS monoaminergic tone [3], [5].

Step-by-Step Workflow:

  • Model Induction: Feed C57BL/6N mice a high-fat diet (HFD, 60% kcal from fat) for 14 weeks to establish Diet-Induced Obesity (DIO). Maintain a parallel cohort on a standard chow diet as a lean control.

  • Chronic Administration: Randomize DIO mice into three groups (n=10/group). Administer via intraperitoneal (i.p.) injection daily for 21 days:

    • Vehicle: (e.g., Tween-80/saline).

    • Reference: Rimonabant (10 mg/kg).

    • Test: NESS06SM or SM-11 (10 mg/kg).

  • Metabolic Readouts: Record daily food intake and body weight. On day 21, conduct a fasting lipid panel (Triglycerides, Total Cholesterol, HDL/LDL) and glucose tolerance test (GTT).

  • CNS Safety Readout (RT-qPCR): Post-euthanasia, rapidly dissect the hypothalamus and nucleus accumbens. Extract total RNA and perform RT-qPCR.

    • Metabolic Markers (Hypothalamus): Assess orexigenic (NPY, AgRP) and anorexigenic (POMC, CART) peptide mRNA. Both Rimonabant and the test compound should restore the HFD-disrupted profile toward the lean control.

    • Psychiatric Markers (Nucleus Accumbens): Assess monoaminergic transporters (DAT, SERT) and neurotrophins (BDNF). Validation: Rimonabant will significantly alter these markers (indicating psychiatric liability), whereas the cyclohepta[c]pyrazole analog must show no significant deviation from the vehicle control.

Conclusion

The evolution from simple diarylpyrazoles to cyclohepta[c]pyrazole analogs represents a triumph of structure-based drug design. By leveraging a fused tricyclic scaffold, compounds like NESS06SM and SM-11 successfully decouple the metabolic benefits of CB1 antagonism from the psychiatric liabilities of CNS inverse agonism. For drug development professionals, utilizing self-validating functional assays and comprehensive in vivo transcriptomic profiling is essential to confirm the peripheral restriction and neutral antagonism that define this promising class of therapeutics.

References

  • Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. MDPI. Available at: [Link]

  • NESS06SM reduces body weight with an improved profile relative to SR141716A. PubMed (Pharmacological Research). Available at: [Link]

  • The novel cannabinoid antagonist SM-11 reduces hedonic aspect of food intake through a dopamine-dependent mechanism. ResearchGate. Available at: [Link]

  • Metabolic side effects induced by olanzapine treatment are neutralized by CB1 receptor antagonist compounds co-administration in female rats. PubMed (European Neuropsychopharmacology). Available at: [Link]

Validation

Reproducibility of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole Hydrochloride Synthesis: A Comparative Guide

Executive Summary The fused bicyclic scaffold 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole is a privileged pharmacophore in modern drug discovery and agrochemistry, frequently utilized as a core structural motif in insect...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fused bicyclic scaffold 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole is a privileged pharmacophore in modern drug discovery and agrochemistry, frequently utilized as a core structural motif in insect growth regulators (IGRs) and ecdysone receptor (EcR) agonists 1[1]. The hydrochloride salt of this compound (CAS: 2173107-23-6) is particularly valued by researchers for its enhanced aqueous solubility and stability in biological assays 2[2]. However, achieving high batch-to-batch reproducibility, scalability, and purity during its synthesis can be challenging.

As a Senior Application Scientist, I have structured this guide to objectively compare the two primary synthetic methodologies—the classical Claisen Condensation (Route A) and the Enaminone/DMF-DMA Approach (Route B)—providing drug development professionals with self-validating protocols and empirical performance data.

Mechanistic Overview & Synthetic Strategies

Route A: The Claisen Condensation Approach

Historically, the synthesis of cycloalkane-fused pyrazoles relies on the condensation of cycloheptanone with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form a β-keto ester intermediate 1[1]. Subsequent cyclization with hydrazine yields the pyrazole-3-carboxylate.

  • Causality of Limitations: While functionally viable, this route suffers from poor atom economy. The required saponification and high-temperature decarboxylation steps to remove the ester group often lead to thermal degradation and lower overall yields (typically ~50%) 1[1]. Furthermore, the strictly anhydrous conditions required for the initial Claisen condensation reduce reproducibility across different laboratory environments.

Route B: The Enaminone (DMF-DMA) Approach

A more modern, robust, and reproducible alternative utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA). Cycloheptanone is reacted neat with DMF-DMA to form a highly electrophilic enaminone intermediate.

  • Causality of Advantages: DMF-DMA acts as both a formylating agent and solvent. The continuous removal of the methanol byproduct drives the equilibrium forward, resulting in near-quantitative conversion without the need for cryogenic temperatures or strong bases. The subsequent addition of hydrazine results in a highly regioselective and rapid cyclocondensation, directly yielding the target pyrazole core 3[3]. This entirely bypasses the need for decarboxylation, drastically improving the E-factor, yield, and reproducibility 4[4].

Comparative Performance Data

To objectively evaluate the two methods, the quantitative performance metrics of both routes are summarized below. Route B demonstrates clear superiority in both yield and operational simplicity.

ParameterRoute A: Claisen CondensationRoute B: Enaminone (DMF-DMA)
Overall Yield 45–50%78–85%
Number of Steps 4 (includes saponification & decarboxylation)2 (direct cyclization)
Reaction Conditions Strong base (NaOEt), strict anhydrousMild, solvent-free first step
Purity (Crude) ~70% (requires column chromatography)>90% (purified via HCl salt crystallization)
E-factor High (excess salts, solvents, thermal waste)Low (high atom economy)

Experimental Workflows (Self-Validating Protocols)

Because Route B offers superior reproducibility, the detailed methodology below focuses exclusively on this optimized pathway. Every step includes specific in-process controls to ensure the protocol is self-validating.

Step 1: Synthesis of 2-((Dimethylamino)methylene)cycloheptan-1-one
  • Reaction Setup: Charge a round-bottom flask with Cycloheptanone (1.0 eq, 100 mmol) and DMF-DMA (1.2 eq, 120 mmol).

  • Execution: Heat the neat mixture to 90–100 °C under a nitrogen atmosphere for 12 hours. Equip the flask with a short-path distillation head to continuously remove the generated methanol.

    • Causality: Removing methanol prevents the reverse reaction, driving the equilibrium to ensure >95% conversion.

    • In-Process Control: Monitor via TLC (Hexane/EtOAc 3:1). The starting material ( Rf​ ~0.6) should disappear, replaced by a highly UV-active enaminone spot ( Rf​ ~0.2).

  • Workup: Concentrate the mixture in vacuo to remove unreacted DMF-DMA, yielding a dark orange oil. Use this intermediate immediately in the next step to prevent hydrolytic degradation.

Step 2: Cyclization to 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole
  • Reaction Setup: Dissolve the crude enaminone in absolute ethanol to achieve a 0.5 M concentration.

  • Execution: Cool the solution to 0 °C. Add Hydrazine monohydrate (1.1 eq, 110 mmol) dropwise over 15 minutes.

    • Causality: The initial nucleophilic attack by hydrazine is highly exothermic. Dropwise addition at 0 °C prevents solvent boil-off and minimizes the formation of azine side-products 4[4].

  • Cyclization: Warm the mixture to room temperature, then reflux (78 °C) for 4 hours.

    • In-Process Control: LC-MS analysis must confirm the disappearance of the enaminone mass [M+H]+ and the appearance of the pyrazole product mass ( m/z 137.1) 5[5].

  • Workup: Evaporate the ethanol, partition the residue between EtOAc and H2​O , wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the free base as a pale yellow solid.

Step 3: Hydrochloride Salt Formation
  • Reaction Setup: Dissolve the free base in anhydrous diethyl ether (10 mL/g).

  • Execution: Cool to 0 °C and add 2.0 M HCl in diethyl ether (1.2 eq) dropwise.

    • Causality: The strictly anhydrous environment ensures the precipitation of the pure hydrochloride salt without hydrate formation, which is critical for accurate molecular weight dosing in downstream pharmacological assays 2[2].

  • Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to afford 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride (CAS: 2173107-23-6) 6[6].

Workflow Visualization

Workflow Cycloheptanone Cycloheptanone (Starting Material) DMFDMA DMF-DMA, 90°C (Formylation) Cycloheptanone->DMFDMA Route B (Optimized) Claisen Diethyl Oxalate, NaOEt (Claisen Condensation) Cycloheptanone->Claisen Route A (Classical) Enaminone Enaminone Intermediate (High Purity) DMFDMA->Enaminone KetoEster Keto-ester Intermediate (Requires Purification) Claisen->KetoEster Hydrazine1 Hydrazine, EtOH (Cyclization) Enaminone->Hydrazine1 Hydrazine2 Hydrazine, EtOH (Cyclization) KetoEster->Hydrazine2 Pyrazole Hexahydrocyclohepta[c]pyrazole (Free Base) Hydrazine1->Pyrazole EsterPyrazole Pyrazole-3-carboxylate (Intermediate) Hydrazine2->EsterPyrazole HCl HCl in Ether (Salt Formation) Pyrazole->HCl Hydrolysis NaOH, then HCl, Heat (Saponification/Decarboxylation) EsterPyrazole->Hydrolysis Hydrolysis->Pyrazole Final Target Compound: Hexahydrocyclohepta[c]pyrazole HCl HCl->Final

Fig 1. Logical workflow comparing Route A (Claisen) and Route B (Enaminone) for pyrazole synthesis.

Conclusion & Recommendations

For drug development professionals scaling up 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride, the Enaminone (DMF-DMA) methodology (Route B) is unequivocally superior. By bypassing the low-yielding decarboxylation step inherent to the Claisen route, this protocol halves the number of synthetic steps, reduces thermal degradation, and consistently delivers >98% purity after salt formation.

References

  • A Potential Lead for Insect Growth Regulator: Design, Synthesis, and Biological Activity Evaluation of Novel Hexacyclic Pyrazolamide Derivatives. MDPI Toxins (2023). 1

  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. ACS Journal of Agricultural and Food Chemistry (2024). 5

  • New lead discovery of insect growth regulators based on the scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters (2020). 7

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC / Beilstein Journal of Organic Chemistry (2024). 4

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals (2024). 3

  • 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride (Product Page). MySkinRecipes. 6

  • CAS 1083368-50-6 / 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride. Bidepharm. 2

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Waste Management of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride

Target Audience: Researchers, Laboratory Managers, and Drug Development Professionals Purpose: To provide authoritative, step-by-step logistical and safety guidance for the proper segregation, containment, and disposal o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Laboratory Managers, and Drug Development Professionals Purpose: To provide authoritative, step-by-step logistical and safety guidance for the proper segregation, containment, and disposal of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride, ensuring strict compliance with environmental regulations and laboratory safety standards.

Executive Summary

In preclinical drug discovery, 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride is frequently utilized as a rigid, bicyclic scaffold for synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. While highly valuable in medicinal chemistry, its fused cycloheptane-pyrazole structure and hydrochloride salt formulation present specific environmental and chemical handling challenges. This guide outlines the self-validating protocols required to manage this compound from the point of generation to final disposal, mitigating risks to both laboratory personnel and aquatic ecosystems.

Physicochemical & Hazard Profile

Before executing any disposal protocol, personnel must understand the quantitative and qualitative properties of the waste material.

PropertySpecification
Chemical Name 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride
CAS Registry Number 2173107-23-6
Molecular Formula C8H13ClN2
Molecular Weight 172.66 g/mol
Physical State Solid (Crystalline Powder)
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Acidic in Aqueous Solution

Mechanistic Rationale for Disposal Protocols (E-E-A-T)

As scientists, our waste management practices must be grounded in chemical causality. Why can we not simply dissolve this compound and pour it down the drain?

  • Aquatic Toxicity & Environmental Persistence: The pyrazole core is highly stable and recalcitrant to environmental biodegradation (typically showing <15% degradation over 28 days). In aquatic ecosystems, pyrazole derivatives exhibit significant toxicity, particularly to indicator species such as Daphnia magna, with EC50 values frequently falling into the highly toxic range[1][2].

  • pH Alteration via Salt Dissociation: Because this compound is a hydrochloride salt, its dissolution in unbuffered water releases equimolar amounts of hydrochloric acid, locally depressing the pH.

  • Regulatory Compliance: While the acidic pH shift can be neutralized, the biologically active organic pharmacophore remains intact. Therefore, under the EPA's Resource Conservation and Recovery Act (RCRA)[3][4], drain disposal is strictly prohibited. The compound must be managed as hazardous waste from "cradle to grave" and routed for high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[5].

Standard Operating Procedures (SOPs) for Disposal

To maintain a self-validating safety system, execute the following workflows based on the physical state of the generated waste.

Workflow 1: Solid Waste Management (Powders & Crystals)

Applicable for unused reagents, expired batches, or swept spills.

  • Collection: Sweep up the solid material using a dedicated anti-static laboratory brush and dustpan. Never use compressed air, which can aerosolize the irritant powder.

  • Containment: Transfer the solid waste into a primary clear polyethylene bag. Seal the bag securely, and place it into a secondary High-Density Polyethylene (HDPE) solid waste container[6].

  • Labeling: Affix an EPA-compliant "Hazardous Waste" label immediately. Write the full chemical name ("2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride") on the label. Do not use structural abbreviations or acronyms, as this violates RCRA labeling requirements[7].

Workflow 2: Aqueous Waste Management (Assay Buffers & Solutions)

Applicable for biological assay effluents and aqueous washes.

  • Segregation: Collect all aqueous solutions containing the compound into a designated aqueous hazardous waste carboy.

  • Neutralization Restrictions: Because the hydrochloride salt lowers the pH of unbuffered solutions, the waste may be acidic. Do not attempt to neutralize the waste prior to collection unless you are operating under a pre-approved, validated Environmental Health and Safety (EHS) neutralization protocol[8]. Unauthorized neutralization can lead to unexpected exothermic reactions.

  • Volume Control: Fill the carboy to no more than 75% capacity. This critical step allows for vapor expansion and prevents pressure-induced ruptures[9].

Workflow 3: Organic Solvent Waste Management (Synthesis Effluents)

Applicable for reaction mixtures, organic extractions, and chromatography fractions.

  • Classification: Determine the solvent matrix. If the compound is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), it must be routed to the Halogenated Waste carboy. If dissolved in non-halogenated solvents (e.g., DMSO, Methanol, DMF), route to the Non-Halogenated Waste carboy.

  • Transfer: Use a closed-funnel system to transfer the liquid waste into the appropriate carboy, minimizing the release of volatile organic compounds (VOCs).

  • Storage Limits: Store the carboy in your laboratory's Satellite Accumulation Area (SAA). Ensure that EHS collects the waste within 90 days of the accumulation start date listed on the label[6].

Emergency Spill Response Protocol

In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE): chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat.

  • Containment (Liquid): For aqueous or organic solutions, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Containment (Solid): For powder spills, lightly mist the solid with water (if chemically compatible with surrounding materials) to prevent dust generation, then sweep it up carefully.

  • Decontamination: Wash the affected surface with a mild detergent and water. Transfer all contaminated absorbent materials, paper towels, and compromised PPE into a hazardous waste bag and process it via Workflow 1 .

Waste Routing Decision Tree

WasteRouting Start Waste Generated: 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole HCl Solid Solid Waste (Powders/Crystals) Start->Solid Aqueous Aqueous Solutions (Assay Buffers) Start->Aqueous Organic Organic Mixtures (Synthesis Effluents) Start->Organic SolidCont HDPE Solid Waste Bin (Double-Bagged) Solid->SolidCont AqCont Aqueous Carboy (Do NOT Drain Dispose) Aqueous->AqCont OrgCont Organic Carboy (Halogenated/Non-Halogenated) Organic->OrgCont Label Apply EPA RCRA Hazardous Waste Label SolidCont->Label AqCont->Label OrgCont->Label Incinerate High-Temperature Incineration (Licensed TSDF) Label->Incinerate EHS Pickup < 90 Days

Decision tree for the segregation and disposal of hexahydrocyclohepta[c]pyrazole HCl waste.

References

  • Drake University. "Chemical Waste Management." Drake Environment, Health, and Safety (EHS). Available at:[Link]

  • Wikipedia. "Chemical waste." Wikimedia Foundation. Available at:[Link]

  • IDR Environmental. "How To Dispose Of Lab Chemicals." IDR Environmental Services. Available at:[Link]

  • Kamat Lab. "Standard Operating Procedures Waste Handling & Disposal." University of Notre Dame. Available at: [Link]

  • ResearchGate. "Aquatic toxicity evaluation of new direct dyes to the Daphnia magna." ResearchGate. Available at: [Link]

  • US EPA. "Resource Conservation and Recovery Act (RCRA) and Federal Facilities." Environmental Protection Agency. Available at:[Link]

  • Red Arc Environmental. "Introduction to RCRA: Definition of a Hazardous Waste." Red Arc Environmental. Available at: [Link]

  • Wikipedia. "Resource Conservation and Recovery Act." Wikimedia Foundation. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as a mechanistic system. When working with 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as a mechanistic system. When working with 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride (CAS: 2173107-23-6) [1], understanding its physicochemical properties is the key to both researcher safety and experimental reproducibility.

This guide provides a definitive, self-validating protocol for handling this specific pyrazole derivative, ensuring that your operational workflows are both safe and scientifically rigorous.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand why this chemical behaves the way it does. 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride is a fused cycloheptane-pyrazole ring system stabilized as a hydrochloride salt. This structure dictates three primary handling hazards:

  • Hygroscopicity & Dust Aerosolization: Like many hydrochloride salts of small bioactive molecules, this compound is typically a fine, hygroscopic powder[2]. If exposed to ambient humidity without desiccation, it absorbs moisture and cakes. Attempting to forcefully scrape caked material generates aerosolized dust, creating a severe inhalation hazard and risking respiratory tract irritation[3].

  • Aqueous Acidity: Upon dissolution in water or biological media, the hydrochloride moiety dissociates, releasing equimolar hydrochloric acid. Unbuffered, this rapidly drops the localized pH, which can cause severe ocular and dermal irritation upon contact[2], and will denature proteins or cause cell death in in vitro assays.

  • Static Charge Retention: Fine organic salts often carry a static charge, causing the powder to repel from spatulas or cling to weigh boats, increasing the risk of environmental contamination and dosing inaccuracies.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, the following PPE is mandatory. Every piece of equipment serves a specific, scientifically grounded purpose to mitigate exposure to pyrazole hydrochloride salts[4].

Protection ZoneRequired PPESpecificationMechanistic Rationale
Eye/Face Safety GogglesANSI Z87.1 compliant, tight-fittingPyrazole HCl salts cause severe ocular irritation. A tight fit prevents the ingress of aerosolized, static-charged dust.
Hands Nitrile GlovesMinimum 4 mil thickness, double-glovedPrevents dermal absorption and localized pH-induced irritation from the HCl moiety. Double gloving allows rapid shedding if contaminated.
Body Lab CoatFlame-retardant, knee-lengthProvides a primary barrier against powder spills and acidic chemical splashes during the dissolution phase.
Respiratory N95/P100 RespiratorNIOSH-approvedMandatory only if weighing outside a fume hood (highly discouraged) to mitigate inhalation of fine particulates[5].

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system: if a step fails, the subsequent steps cannot proceed, thereby preventing accidental exposure.

Phase 1: Environmental & Material Preparation

  • Temperature Equilibration: Remove the sealed vial of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride from 2-8°C storage and place it in a room-temperature desiccator for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation, leading to caking and degradation of the hygroscopic salt.

  • Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–120 fpm. Clear the deck of all non-essential equipment to prevent cross-contamination.

Phase 2: Anti-Static Weighing & Transfer

  • Static Neutralization: Use an anti-static gun (e.g., Zerostat) on the weigh boat and the micro-spatula. Causality: Neutralizing the static charge prevents the fine hydrochloride powder from aerosolizing or clinging to instruments, ensuring accurate dosing and minimizing the risk of inhalation.

  • Weighing: Carefully transfer the required mass into the weigh boat. Immediately recap the primary chemical vial and seal it with Parafilm before proceeding.

Phase 3: Buffered Dissolution

  • Primary Solubilization: Transfer the powder to a glass vial. Add your primary organic solvent (e.g., anhydrous DMSO) to create a concentrated stock solution.

  • Aqueous Dilution (Critical Step): If diluting the stock into aqueous media for biological assays, you must pre-buffer the media (e.g., with 50 mM HEPES or Tris, pH 7.4). Causality: Pre-buffering counteracts the equimolar release of hydrochloric acid upon dissolution. Failing to do this will result in an acidic pH shock, ruining your assay and creating an acidic splash hazard.

Spill Response & Disposal Plan

Proper disposal of hydrochloride salts is essential for environmental compliance and laboratory safety[4].

  • Solid Powder Spill: Do not dry-sweep the powder, as this will aerosolize the chemical. Cover the spill with a damp paper towel to suppress dust generation, then carefully wipe it up. Place the contaminated materials in a sealed, clearly labeled hazardous waste container.

  • Aqueous Solution Spill: Because the dissolved salt is acidic, neutralize the spill area with a weak base (e.g., sodium bicarbonate solution) before wiping it up[4].

  • Waste Segregation: Segregate halogenated organic waste (if the compound was dissolved in halogenated solvents) from standard aqueous waste. All aqueous waste containing this compound must be neutralized to a pH between 6 and 8 prior to collection by your Environmental Health and Safety (EHS) department[4].

Operational Safety & Exposure Response Pathway

G Storage Storage (Desiccated, 2-8°C) PPE Don PPE (Nitrile, Goggles, Lab Coat) Storage->PPE Hood Engineering Control (Chemical Fume Hood) PPE->Hood Weighing Weighing & Transfer (Anti-static tools) Hood->Weighing Dissolution Dissolution & Buffering (pH Neutralization) Weighing->Dissolution Spill Exposure / Spill Incident Weighing->Spill Waste Waste Segregation (Halogenated/Aqueous) Dissolution->Waste Dissolution->Spill FirstAid Immediate First Aid (Flush 15 mins) Spill->FirstAid EHS EHS Reporting & Medical Evaluation FirstAid->EHS

Workflow for handling, dissolution, and emergency response of pyrazole hydrochloride salts.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride
Reactant of Route 2
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride
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